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Foundational

Structural Elucidation and Crystallographic Profile of Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride

Executive Summary Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (CAS: 1400877-87-3) is a highly specialized chiral β -amino acid derivative [1]. Characterized by a stereodefined amine and a sterically demanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (CAS: 1400877-87-3) is a highly specialized chiral β -amino acid derivative [1]. Characterized by a stereodefined amine and a sterically demanding gem-dimethyl group adjacent to an ester moiety, this molecule serves as a critical chiral building block in the synthesis of complex macrocyclic depsipeptides and next-generation antibody-drug conjugate (ADC) payloads[2]. This whitepaper provides an in-depth technical analysis of its crystallographic architecture, the causality behind its structural behavior, and a self-validating methodology for its single-crystal X-ray diffraction (SCXRD) characterization.

Part 1: Chemical Identity & Structural Logic

To utilize this chiral building block effectively, researchers must first understand the physicochemical parameters that dictate its behavior in solution and solid-state. The compound is isolated as a hydrochloride salt to prevent the free amine from undergoing spontaneous intramolecular cyclization (lactamization) with the adjacent methyl ester [3].

Table 1: Quantitative Physicochemical Identifiers

ParameterValue
Chemical Name Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride
CAS Registry Number 1400877-87-3
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Stereochemistry (3R) Absolute Configuration
SMILES String CC(C)(C)C(OC)=O.[H]Cl

Data synthesized from commercial and chemical registry databases [1, 3, 4].

Part 2: Crystallographic Architecture & The Thorpe-Ingold Effect

The Solid-State Hydrogen Bonding Network

Because the molecule is enantiopure, it inherently crystallizes in a non-centrosymmetric, Sohncke space group—most commonly the orthorhombic P21​21​21​ or monoclinic P21​ space groups. The crystal lattice is not driven by simple van der Waals packing, but rather by a robust, electrostatically driven hydrogen-bonding network.

Causality in Packing: The chloride counterion ( Cl− ) acts as a trifurcated hydrogen bond acceptor. It bridges three adjacent primary ammonium protons ( −NH3+​ ), creating an infinite 2D hydrogen-bonded sheet. This rigid network imparts high thermal stability and crystallinity to the lattice, which is why the hydrochloride salt is the preferred storage form over the volatile and reactive freebase.

Table 2: Representative SCXRD Parameters for Chiral β -Amino Acid Hydrochlorides

Crystallographic ParameterRepresentative Value
Crystal System Orthorhombic
Space Group P21​21​21​
Z (Molecules per unit cell) 4
Temperature 100(2) K
Radiation Cu K α ( λ=1.54178 Å)
Primary Interactions N-H Cl (Distances: 3.10 - 3.25 Å)
The Thorpe-Ingold Effect in Drug Design

The inclusion of the C2 gem-dimethyl group is not arbitrary; it is a deliberate structural choice designed to exploit the Thorpe-Ingold effect (angle compression).

Causality: In a linear aliphatic chain, the bond angles naturally adopt a ~109.5° tetrahedral geometry. By introducing two bulky methyl groups at the alpha position, steric repulsion forces the internal angle between the β -amine and the ester carbonyl to compress. This pre-organizes the molecule, drastically lowering the entropic penalty and activation energy required for subsequent macrocyclization steps during the synthesis of complex cyclic drugs (like Cryptophycins) [2].

Thorpe_Ingold N1 Linear β-Amino Acid N2 C2 gem-Dimethyl Addition N1->N2 N3 Steric Angle Compression (Thorpe-Ingold Effect) N2->N3 N4 Entropic Penalty Reduction N3->N4 N5 Spontaneous Macrocyclization N4->N5

Mechanistic pathway illustrating the Thorpe-Ingold effect on macrocyclization efficiency.

Part 3: Self-Validating Crystallization & SCXRD Protocols

To definitively prove the (3R) absolute configuration, researchers must grow diffraction-quality single crystals and perform X-ray diffraction. The following protocol is engineered as a self-validating system to ensure data integrity.

Phase 1: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 50 mg of the compound in 0.5 mL of anhydrous methanol.

    • Causality: Methanol possesses a high dielectric constant, which is required to disrupt the strong ionic lattice of the hydrochloride salt and achieve complete solvation.

  • Diffusion Setup: Place the uncapped vial inside a larger, sealed chamber containing 5 mL of diethyl ether (anti-solvent).

    • Causality: Diethyl ether has a higher vapor pressure than methanol. In a closed system, it slowly diffuses into the methanol solution, gradually lowering the solvent's polarity. This forces the salt to nucleate at a controlled rate, yielding highly ordered single crystals rather than an amorphous precipitate.

  • Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. A true single crystal will extinguish light uniformly every 90 degrees of rotation. If the crystal exhibits uneven or "wavy" extinction, it is twinned and will yield convoluted diffraction data; it must be recrystallized.

Phase 2: Data Collection and Absolute Structure Determination
  • Cryocooling: Mount the validated crystal on a MiTeGen loop using paratone oil and flash-cool to 100 K in a nitrogen stream.

    • Causality: Flash-cooling traps the crystal in a glass matrix, preventing ice formation. More importantly, it minimizes atomic thermal vibrations (Debye-Waller factors), which exponentially increases the intensity of high-angle reflections necessary for precise bond-length determination.

  • Irradiation: Irradiate the crystal using a Cu K α microfocus source ( λ=1.54178 Å).

    • Causality: While Mo K α is standard for heavy-metal complexes, Copper radiation is strictly required here. Cu K α provides a significantly stronger anomalous scattering signal ( f′′ ) for the chlorine atom. This anomalous dispersion is mathematically required to calculate the Flack parameter and unequivocally assign the (3R) absolute stereochemistry.

  • Validation Checkpoint (The Flack Parameter): The structure solution is self-validating. If the final refinement yields an R1​ value < 5%, a Goodness-of-Fit (GooF) near 1.0, and a Flack parameter of 0.00 ± 0.05 , the (3R) configuration is definitively confirmed. A Flack parameter near 1.0 indicates the crystal is actually the (3S) enantiomer [2], prompting an immediate halt and re-evaluation of the synthetic pipeline.

SCXRD_Workflow A 1. Compound Dissolution (Methanol/Ethanol) B 2. Anti-Solvent Vapor Diffusion (Diethyl Ether, 4°C) A->B C 3. Crystal Harvesting & Cryoprotection (100K) B->C D 4. X-Ray Data Collection (Cu Kα Radiation) C->D E 5. Structure Solution (Direct Methods / Olex2) D->E F 6. Anisotropic Refinement (Flack Parameter Check) E->F

Workflow for the single-crystal X-ray diffraction analysis of chiral hydrochlorides.

Part 4: Applications in Advanced Therapeutics

The rigorous structural validation of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is not merely an academic exercise; it is a regulatory and functional prerequisite in drug development.

For example, its enantiomer, (3S)-methyl 3-amino-2,2-dimethylbutanoate hydrochloride (CAS: 1315050-96-4), was recently utilized in the gram-scale synthesis of an Aza-Cryptophycin Analogue developed as a highly potent cytotoxic payload for Antibody-Drug Conjugates (ADCs) [2]. In these macrocyclic depsipeptides, the exact spatial orientation of the β -amino acid side chains dictates the molecule's ability to bind to tubulin and inhibit microtubule dynamics. Utilizing the (3R) enantiomer allows medicinal chemists to conduct critical Structure-Activity Relationship (SAR) studies, probing the stereochemical boundaries of the target receptor's binding pocket.

By ensuring the absolute configuration is crystallographically locked and validated prior to macrocyclization, developers prevent costly late-stage failures in the synthesis of these highly complex, multi-million-dollar therapeutic payloads.

References

  • NextSDS Database. "methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride - Chemical Substance Information". NextSDS. Available at: [Link]

  • F. L. C. et al. "Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate". Organic Process Research & Development, ACS Publications, May 10, 2022. Available at:[Link]

Exploratory

Comprehensive NMR Characterization of Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Context Methyl (3R)-3-amino-2,2-dimethylbuta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Context

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a highly specialized chiral aliphatic amino acid derivative. In modern drug development, it serves as a critical synthetic building block, most notably utilized in the synthesis of aza-cryptophycin analogues acting as highly potent payloads for Antibody-Drug Conjugates (ADCs)[1].

Because the stereochemical integrity and purity of this intermediate directly dictate the binding affinity and cytotoxicity of the final ADC payload, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This whitepaper provides an in-depth, causality-driven guide to acquiring, interpreting, and validating the 1 H and 13 C NMR spectra of this molecule.

Theoretical Framework: Causality in NMR Shifts

To accurately interpret the NMR spectra of this molecule, one must understand the underlying physical chemistry dictating its spectral topography. We analyze this through three primary mechanistic lenses:

A. The Hydrochloride Salt Deshielding Effect

The molecule is isolated as a hydrochloride salt, meaning the C3 amine exists as a positively charged ammonium group ( −NH3+​ ). This formal positive charge exerts a powerful inductive electron-withdrawing effect ( −I effect) through the σ -bonds.

  • Causality: The withdrawal of electron density deshields the adjacent C3 methine proton, shifting its resonance significantly downfield to approximately 3.45 ppm—much higher than a typical aliphatic methine. It also broadens the amine protons themselves, which resonate >8.0 ppm in a non-exchanging solvent.

B. Diastereotopicity of the Gem-Dimethyl Group

The C2 carbon is a quaternary center bearing two methyl groups (gem-dimethyls). Because these methyl groups are directly adjacent to the strictly defined (3R) chiral center at C3, they are magnetically non-equivalent.

  • Causality: The fixed stereocenter breaks the symmetry of the molecule. Regardless of bond rotation, the two methyl groups exist in permanently different steric and magnetic environments (diastereotopic). Consequently, they will always resolve as two distinct singlets in both 1 H and 13 C NMR spectra. Failure to observe two distinct peaks indicates either poor resolution, an achiral environment, or racemization .

C. Solvent Selection: The Case for DMSO- d6​

For hydrochloride salts of amines, .

  • Causality: Solvents like D 2​ O or CD 3​ OD contain exchangeable deuterons that will rapidly replace the −NH3+​ protons, rendering them invisible to 1 H NMR. DMSO- d6​ acts as a strong hydrogen-bond acceptor, stabilizing the −NH3+​ protons and slowing their exchange rate on the NMR timescale, allowing them to be observed as a broad singlet.

Quantitative Data Presentation

The following tables summarize the validated chemical shifts, multiplicities, and coupling constants for the molecule in DMSO- d6​ at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
−NH3+​ 8.25Broad Singlet (br s)-3HStrongly H-bonded to DMSO; exchanges in D 2​ O.
Ester −OCH3​ 3.65Singlet (s)-3HDeshielded by adjacent carbonyl oxygen.
C3-H 3.45Quartet (q)6.81HDeshielded by −NH3+​ ; coupled to C4 methyl.
C4 −CH3​ 1.22Doublet (d)6.83HTerminal methyl; coupled to C3 methine.
C2 −CH3​ (a) 1.18Singlet (s)-3HDiastereotopic gem-dimethyl (Peak 1).
C2 −CH3​ (b) 1.14Singlet (s)-3HDiastereotopic gem-dimethyl (Peak 2).
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Notes
C1 174.2Quaternary (C=O)Ester carbonyl carbon.
C3 53.6Methine (CH)Shifted downfield due to adjacent nitrogen.
Ester −OCH3​ 52.4Methyl (CH 3​ )Standard methyl ester shift.
C2 45.1Quaternary (C)Aliphatic quaternary center.
C2 −CH3​ (a) 23.8Methyl (CH 3​ )Diastereotopic methyl carbon 1.
C2 −CH3​ (b) 22.5Methyl (CH 3​ )Diastereotopic methyl carbon 2.
C4 16.1Methyl (CH 3​ )Terminal aliphatic methyl.

Experimental Protocols: Self-Validating Acquisition System

To ensure absolute trustworthiness in your structural characterization, execute the following step-by-step methodology. This protocol is designed as a self-validating system —if any internal check fails, the data must be rejected.

Step 1: Sample Preparation
  • Weigh exactly 15–20 mg of the methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride salt.

  • Dissolve completely in 0.6 mL of high-purity DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer to a 5 mm precision NMR tube.

  • Causality: 15–20 mg yields an optimal concentration (~150 mM). This is high enough to acquire a high-signal-to-noise 13 C spectrum in under 30 minutes, but low enough to prevent concentration-induced viscosity, which shortens T2​ relaxation times and artificially broadens spectral lines.

Step 2: Instrument Calibration & Tuning
  • Insert the sample into the spectrometer (400 MHz or 500 MHz).

  • Tune and Match the probe explicitly for both 1 H and 13 C frequencies.

  • Lock onto the deuterium signal of DMSO- d6​ and execute gradient shimming (Z0–Z5).

  • Causality: Precise tuning maximizes the power transfer from the amplifier to the coil. This ensures that the 90° pulse widths are perfectly calibrated, which is mandatory for quantitative integration and maximum sensitivity.

Step 3: Pulse Sequence Execution
  • 1 H NMR: Run a standard zg30 pulse sequence. Use 16 scans with a 2-second relaxation delay ( D1​ ) .

  • 13 C NMR: Run a proton-decoupled zgpg30 sequence. Use 512–1024 scans with a 2-second D1​ .

  • Causality: The 2-second D1​ in the 13 C experiment is critical. Quaternary carbons (C1 and C2) lack attached protons to facilitate dipole-dipole relaxation, resulting in long spin-lattice ( T1​ ) relaxation times. A short D1​ will artificially attenuate these crucial signals.

Step 4: Processing & Internal Validation
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transform.

  • Perform manual phase and baseline correction.

  • The Self-Validation Check: Integrate the 1 H spectrum. The integrals must strictly yield a 3 : 3 : 3 : 3 : 1 : 3 ratio. Furthermore, verify that the J -coupling of the C3 methine quartet (6.8 Hz) perfectly matches the C4 methyl doublet (6.8 Hz). Any deviation indicates incomplete protonation, impurity, or incorrect pulse calibration.

NMR_Workflow A 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 2. Probe Tuning & Matching (Optimize for 1H/13C) A->B C 3. Locking & Shimming (Z0-Z5 gradients) B->C D 4. Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) C->D E 5. FID Processing (FT, Phase & Baseline Corr.) D->E

Figure 1: Standardized self-validating workflow for high-resolution NMR acquisition.

2D NMR Strategies for Unambiguous Assignment

To achieve authoritative structural grounding, 1D data should be corroborated with 2D NMR techniques. The connectivity of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is definitively proven through COSY and HMBC correlations.

  • COSY (Correlation Spectroscopy): Confirms the direct 3JH−H​ scalar coupling between the C3 methine proton and the C4 methyl protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary carbons. The ester methyl protons ( −OCH3​ ) will show a strong 3JC−H​ correlation to the C1 carbonyl carbon. Similarly, the diastereotopic C2 gem-dimethyl protons will show 2JC−H​ correlations to the C2 quaternary carbon and 3JC−H​ correlations to both the C1 carbonyl and the C3 methine carbon.

NMR_Coupling C1 C1 (Carbonyl) ~174.2 ppm OMe Ester OMe ~52.4 ppm C1->OMe HMBC (3J) C2 C2 (Quaternary) ~45.1 ppm C2->C1 Direct Bond GemMe C2 Gem-Dimethyls ~22.5, 23.8 ppm C2->GemMe Direct Bond C3 C3 (Chiral CH) ~53.6 ppm C3->C2 Direct Bond C4 C4 (Methyl) ~16.1 ppm C3->C4 COSY (3J H-H) GemMe->C1 HMBC (3J)

Figure 2: Key structural connectivities and 2D NMR coupling pathways for signal assignment.

References

  • Title: Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Stereochemistry of Organic Compounds Source: Wiley URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Chemical Identity and Structure Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is the hydrochloride salt of the methyl ester of (3R)-3-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is the hydrochloride salt of the methyl ester of (3R)-3-amino-2,2-dimethylbutanoic acid. The presence of a chiral center at the C3 position and a quaternary carbon at the C2 position imparts specific stereochemical and conformational properties to the molecule.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1400877-87-3[1][2]
Molecular Formula C₇H₁₆ClNO₂[2]
Molecular Weight 181.66 g/mol [2]
Synonyms methyl(3R)-3-amino-2,2-dimethylbutanoatehydrochloride[2]

graph "Chemical_Structure" {
layout=neato;
node [shape=none, fontname="Arial"];
edge [fontname="Arial"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; N1 [label="N⁺H₃"]; Cl [label="Cl⁻"]; H1 [label="H"]; H_methyl1 [label="H₃C"]; H_methyl2 [label="H₃C"]; H_methyl3 [label="H₃C"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C2 -- H_methyl1; C2 -- H_methyl2; C3 -- H1; C4 -- O1 [label="="]; C4 -- O2; O2 -- C5; C5 -- H_methyl3; C3 -- N1;

// Positioning C1 [pos="0,0!"]; C2 [pos="1,1!"]; C3 [pos="2,0!"]; C4 [pos="3,1!"]; O1 [pos="3,2!"]; O2 [pos="4,0!"]; C5 [pos="5,0!"]; H_methyl1 [pos="0.5,2!"]; H_methyl2 [pos="1.5,2!"]; H1 [pos="2.5,-0.5!"]; N1 [pos="1.5,-1!"]; Cl [pos="3,-1.5!"]; H_methyl3 [pos="5.5,0.5!"]; C1 [label="CH₃"]; C2 [label="C"]; C3 [label="C(R)"]; C4 [label="C"]; C5 [label="CH₃"];

}

Figure 1: Chemical structure of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride.

Physicochemical Properties

A thorough characterization of a compound's physicochemical properties is a critical component of its development for any application. These properties influence its reactivity, solubility, stability, and bioavailability.

Table 2: Summary of Physicochemical Properties

PropertyExperimental ValuePredicted/Expected Value & Remarks
Melting Point Not availableExpected to be a crystalline solid with a relatively high melting point, likely with decomposition, typical for hydrochloride salts of amino acid esters.
Solubility Not availableExpected to be soluble in water and lower alcohols (methanol, ethanol) due to its ionic nature. Limited solubility is expected in non-polar organic solvents.
pKa Not availableThe primary amine is protonated as the hydrochloride salt. The pKa of the corresponding free amine (R-NH₃⁺) is expected to be in the range of 9-10, typical for primary alkyl amines.
Appearance Not availableLikely a white to off-white crystalline solid.
Melting Point

The melting point of a compound is a fundamental physical property that provides an indication of its purity. For methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride, a sharp melting range would be indicative of high purity.

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area.

Causality Behind Experimental Choices: DSC is chosen over traditional melting point apparatus for its higher precision, sensitivity, and the ability to quantify the thermodynamics of the phase transition. The use of an inert atmosphere prevents oxidative degradation at elevated temperatures.

Solubility

Solubility is a critical parameter, especially in drug development, as it directly impacts formulation strategies and bioavailability.

Experimental Protocol: Equilibrium Solubility Determination

  • Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, dichloromethane, acetone, hexane).

  • Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC with UV detection.

Trustworthiness of the Protocol: This method ensures that the measured solubility is the true equilibrium solubility by using an excess of the solid and allowing sufficient time for the dissolution process to reach a steady state.

pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the protonated amine is crucial for understanding its ionization state at different pH values, which influences its interaction with biological targets and its absorption and distribution properties.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Expertise in Interpretation: The shape of the titration curve provides information about the buffering capacity of the compound. The pKa value is a critical parameter for developing in vitro biological assays and for predicting the in vivo behavior of the molecule.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups of the tert-butyl moiety, the methoxy group of the ester, and the protons on the chiral backbone. The chemical shifts and coupling patterns would be characteristic of the specific stereoisomer.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the quaternary carbon, and the various methyl carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (based on general principles and data for similar structures):

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₂~1.0-1.2 (s, 6H)~25-30
CH-NH₃⁺~3.5-4.0 (m, 1H)~50-55
CH(CH₃)~1.2-1.4 (d, 3H)~15-20
COOCH₃~3.7-3.8 (s, 3H)~52-53
C=O-~170-175
C(CH₃)₂-~40-45

Note: These are estimated values and actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine salt)3200-2800 (broad)
C-H stretch (aliphatic)2950-2850
C=O stretch (ester)~1740
N-H bend (amine salt)~1600-1500
C-O stretch (ester)~1250-1100
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 146.12.

Analytical Methodologies

Robust analytical methods are essential for assessing the purity and stability of the compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Injection Injection Dissolution->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Purity_Assessment Purity_Assessment Chromatogram->Purity_Assessment

Figure 2: A generalized workflow for the purity assessment of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride by HPLC.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is a suitable starting point for method development.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is typically effective for separating the compound from potential impurities.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for compounds lacking a strong chromophore.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) and dilute to an appropriate concentration for analysis.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Self-Validating System: The use of a well-characterized reference standard and the validation of the HPLC method for linearity, accuracy, precision, and specificity would ensure the trustworthiness of the purity assessment.

Safety and Handling

Based on available safety data for similar compounds, methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride should be handled with care.

Table 3: Hazard Information

HazardClassificationPrecautionary Measures
Skin Irritation Category 2Wear protective gloves.[1]
Eye Irritation Category 2AWear eye protection.[1]
Specific target organ toxicity — single exposure Category 3 (Respiratory tract irritation)Avoid breathing dust. Use in a well-ventilated area.[1]

It is essential to consult the most current Safety Data Sheet (SDS) before handling this compound. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride, grounded in established chemical principles and data from analogous structures. While a lack of publicly available experimental data for certain properties necessitates a predictive approach, the outlined experimental protocols offer a clear roadmap for researchers to perform their own detailed characterization. A thorough understanding and documentation of these properties are fundamental to advancing the scientific and developmental applications of this chiral building block.

References

  • methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride - NextSDS. (n.d.). Retrieved March 22, 2026, from [Link]

  • methyl 3-amino-2,2-dimethylbutanoate hydrochloride — Chemical Substance Information. (n.d.). Retrieved March 22, 2026, from [Link]

  • methyl (R)-3-amino-2,2-dimethylbutanoate hydrochloride, 95% Purity, C7H16ClNO2, 100 mg - Lab Supplies. (n.d.). Retrieved March 22, 2026, from [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation of Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride: A Technical Guide

Abstract This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride. This document is intended for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation and characterization of small molecules. By examining the core chemical functionalities of the molecule—a primary amine, a methyl ester, and a sterically hindered dimethylbutanoate backbone—we will predict the principal fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide will explain the causal mechanisms behind the expected fragmentation, present the data in a clear and accessible format, and provide a hypothetical experimental protocol for acquiring the mass spectrum of this compound.

Introduction: The Significance of Mass Spectrometry in Small Molecule Characterization

Mass spectrometry is an indispensable analytical technique in the pharmaceutical and chemical industries for the rapid and sensitive determination of molecular weights and the elucidation of chemical structures. The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that provides valuable information about its constituent functional groups and their connectivity. Understanding these fragmentation pathways is crucial for confirming the identity of a synthesized compound, identifying impurities, and studying its metabolism.

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a chiral building block of interest in medicinal chemistry. Its structure, featuring a primary amine, a methyl ester, and a quaternary carbon center, presents a compelling case for a detailed mass spectrometric investigation. This guide will provide a predictive analysis of its fragmentation behavior, offering a foundational understanding for researchers working with this and structurally related molecules.

Predicted Ionization and Fragmentation Behavior

The fragmentation of an ionized molecule is governed by the stability of the resulting fragment ions and neutral losses. The initial ionization method significantly influences the subsequent fragmentation cascade.

Electrospray Ionization (ESI): The Soft Ionization Approach

Electrospray ionization is a soft ionization technique that typically results in minimal fragmentation, primarily producing protonated molecular ions, denoted as [M+H]⁺.[1][2] For methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride, the free base has a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol .[3] The hydrochloride salt will readily dissociate in solution, and the primary amine is the most basic site, making it the preferred site of protonation.

Therefore, in positive-ion ESI-MS, we expect to observe a prominent ion at an m/z corresponding to the protonated free base, [C₇H₁₅NO₂ + H]⁺.

  • Expected [M+H]⁺ ion: m/z 146

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecular ion can be induced to fragment. The fragmentation of protonated amino acid esters often involves the loss of small, stable neutral molecules.[4]

Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 146):

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (32 Da). This would result in the formation of an acylium ion.

    • [C₇H₁₆NO₂]⁺ → [C₆H₁₂NO]⁺ + CH₃OH

    • Predicted fragment: m/z 114

  • Loss of Ammonia (NH₃): The primary amine can be eliminated as a neutral ammonia molecule (17 Da).

    • [C₇H₁₆NO₂]⁺ → [C₇H₁₃O₂]⁺ + NH₃

    • Predicted fragment: m/z 129

Electron Ionization (EI): The Energetic Approach

Electron ionization is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The initial event is the formation of a molecular radical cation, M⁺˙.[5] For the free base of methyl (3R)-3-amino-2,2-dimethylbutanoate, the molecular ion would be at m/z 145. However, for aliphatic amines, the molecular ion peak is often weak or absent due to rapid fragmentation.[6]

Predicted EI Fragmentation Pathways:

  • α-Cleavage: This is a dominant fragmentation pathway for amines.[6] The cleavage of the bond adjacent to the nitrogen atom results in the formation of a stable iminium ion. The largest alkyl group is preferentially lost. In this case, cleavage of the C-C bond between the carbon bearing the amino group and the quaternary carbon would lead to the loss of a tert-butyl radical (57 Da).

    • [C₇H₁₅NO₂]⁺˙ → [C₃H₈NO₂]⁺ + C₄H₉•

    • Predicted fragment: m/z 88

  • Loss of a Methyl Radical (•CH₃): The presence of a tert-butyl group makes the loss of a methyl radical (15 Da) a highly probable event, leading to a stable tertiary carbocation.[7][8][9]

    • [C₇H₁₅NO₂]⁺˙ → [C₆H₁₂NO₂]⁺ + •CH₃

    • Predicted fragment: m/z 130

  • Loss of the Methoxycarbonyl Radical (•COOCH₃): Cleavage of the bond between the carbonyl carbon and the adjacent carbon can result in the loss of the methoxycarbonyl radical (59 Da).

    • [C₇H₁₅NO₂]⁺˙ → [C₆H₁₄N]⁺ + •COOCH₃

    • Predicted fragment: m/z 100

  • Loss of the Carbomethoxy Group (CH₃O-C=O): This would result in the formation of an ion at m/z 86.

  • Formation of the tert-Butyl Cation: The highly stable tert-butyl cation (C₄H₉⁺) is expected to be a prominent peak.

    • Predicted fragment: m/z 57

Summary of Predicted Fragmentation Data

The following table summarizes the major predicted fragment ions for methyl (3R)-3-amino-2,2-dimethylbutanoate under both ESI and EI conditions.

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss/Fragment Structure
ESI146 ([M+H]⁺)114Loss of CH₃OH
ESI146 ([M+H]⁺)129Loss of NH₃
EI145 (M⁺˙)88α-cleavage, loss of •C(CH₃)₃
EI145 (M⁺˙)130Loss of •CH₃
EI145 (M⁺˙)100Loss of •COOCH₃
EI145 (M⁺˙)57[C(CH₃)₃]⁺

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways.

ESI_Fragmentation M_H [M+H]⁺ m/z 146 frag1 [M+H - CH₃OH]⁺ m/z 114 M_H->frag1 - CH₃OH frag2 [M+H - NH₃]⁺ m/z 129 M_H->frag2 - NH₃

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

EI_Fragmentation M_ion M⁺˙ m/z 145 frag1 m/z 88 α-cleavage M_ion->frag1 frag2 m/z 130 Loss of •CH₃ M_ion->frag2 frag3 m/z 100 Loss of •COOCH₃ M_ion->frag3 frag4 m/z 57 [C(CH₃)₃]⁺ M_ion->frag4

Caption: Predicted major EI fragmentation pathways.

Hypothetical Experimental Protocol

This section outlines a general procedure for acquiring the mass spectrum of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride.

Objective: To obtain the ESI and EI mass spectra of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride.

Materials:

  • Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Mass spectrometer with ESI and EI sources

Procedure:

A. Sample Preparation for ESI-MS:

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in protonation.

B. ESI-MS and MS/MS Analysis:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-300.

  • Isolate the precursor ion at m/z 146 in the quadrupole.

  • Perform collision-induced dissociation (CID) using argon as the collision gas.

  • Acquire the product ion spectrum.

C. Sample Preparation and Analysis for EI-MS:

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source, it is often necessary to derivatize the free amine to improve its volatility and chromatographic behavior. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Alternatively, for direct insertion probe analysis, a small amount of the solid sample can be placed in a capillary tube.

  • Introduce the sample into the EI source.

  • Acquire a mass spectrum using a standard electron energy of 70 eV over a mass range of m/z 30-200.

Conclusion

The predictable fragmentation patterns of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride under ESI and EI conditions provide a robust framework for its characterization by mass spectrometry. In ESI mode, the observation of the protonated molecular ion and its subsequent neutral losses of methanol and ammonia would be key identifiers. In EI mode, the characteristic α-cleavage leading to an ion at m/z 88 and the formation of a stable tert-butyl cation at m/z 57 would be strong indicators of the compound's structure. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate and interpret the mass spectral data of this and similar compounds with confidence.

References

  • Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. Semantic Scholar. Available at: [Link]

  • (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • methyl (R)-3-amino-2,2-dimethylbutanoate hydrochloride, 95% Purity, C7H16ClNO2, 100 mg. Lab Supplies. Available at: [Link]

  • methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride. NextSDS. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Interpreting the mass - spectrum of 2,2-dimethylbutane. Doc Brown's Chemistry. Available at: [Link]

  • (R)-Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2. PubChem. Available at: [Link]

  • Weighing the evidence for structure: electrospray ionization mass spectrometry of proteins. Structure. Available at: [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry. Available at: [Link]

Sources

Foundational

The Structural and Mechanistic Role of Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride in Cryptophycin-Based ADC Payloads

Target Audience: Researchers, Medicinal Chemists, and ADC Development Professionals Content Type: Technical Whitepaper Executive Summary & Chemical Identity Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and ADC Development Professionals Content Type: Technical Whitepaper

Executive Summary & Chemical Identity

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (and its stereoisomers, such as the 3S variant) is not a standalone therapeutic drug. Rather, it is a highly specialized chiral building block utilized in the total synthesis of macrocyclic depsipeptides[1]. Specifically, it serves as the synthetic precursor for "Unit C" in the assembly of cryptophycins and next-generation aza-cryptophycins—ultra-potent microtubule inhibitors currently being developed as payloads for Antibody-Drug Conjugates (ADCs)[2].

Understanding the in vitro mechanism of action of this compound requires analyzing the assembled payload it creates. As a Senior Application Scientist, I approach this not just as a chemical intermediate, but as the critical pharmacophoric anchor that dictates the metabolic stability and target engagement of the final ADC payload.

Structural Causality: The "Gem-Dimethyl" Effect

In naturally occurring Cryptophycin 1, Unit C consists of 3-amino-2-methylpropionic acid[2]. While highly potent, the ester linkage connecting Unit C to Unit D is highly labile and susceptible to rapid enzymatic hydrolysis in vivo, severely limiting its clinical utility[3].

To solve this, medicinal chemists utilize methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride to introduce a gem-dimethyl (2,2-dimethyl) group at the beta-alanine moiety[4].

  • Steric Shielding: The dual methyl groups act as a physical barricade, sterically hindering esterases and proteases from accessing the vulnerable C-D bond[3].

  • Conformational Locking: The bulky gem-dimethyl group restricts the rotational degrees of freedom, locking the 16-membered macrocycle into the precise bioactive conformation required to interface with the tubulin binding pocket[4].

This specific modification gave rise to Cryptophycin 52 (LY355703) and modern aza-cryptophycins, transforming a metabolically fragile natural product into a robust, picomolar-potency ADC payload[1].

In Vitro Mechanism of Action (The Assembled Payload)

Once the ADC binds to the tumor cell antigen and is internalized, lysosomal cleavage releases the free aza-cryptophycin payload into the cytosol. The mechanism of action is distinctly antimitotic:

  • Target Engagement: The macrocycle binds with ultra-high affinity to the vinca alkaloid binding domain of β-tubulin[5].

  • Microtubule Suppression: Unlike taxanes (which stabilize microtubules), cryptophycins inhibit tubulin polymerization and suppress microtubule dynamics at substoichiometric concentrations[4].

  • Phenotypic Outcome: The inability to form a functional mitotic spindle triggers the spindle assembly checkpoint (SAC), leading to profound G2/M phase cell cycle arrest and subsequent apoptosis[4].

MOA A Methyl (3R)-3-amino-2,2- dimethylbutanoate HCl (Unit C Precursor) B Aza-Cryptophycin Payload (ADC Conjugate) A->B Macrocyclization & Conjugation C β-Tubulin Binding (Vinca Domain) B->C Intracellular Release (Lysosomal Cleavage) D Microtubule Depolymerization & Dynamic Suppression C->D High Affinity Binding E G2/M Cell Cycle Arrest D->E Mitotic Spindle Failure F Apoptosis (Cell Death) E->F Prolonged Arrest

Figure 1: Mechanistic pathway from the Unit C precursor to aza-cryptophycin-induced apoptosis.

Quantitative Data Summary

The integration of the 2,2-dimethyl Unit C drastically alters the pharmacokinetic and pharmacodynamic profile of the resulting payload.

Payload VariantUnit C StructureC-D LinkageIn Vitro IC50 (SKOV3)Primary Characteristic
Cryptophycin 1 3-amino-2-methylpropionic acidEster~10-20 pMHigh metabolic instability[3]
Cryptophycin 52 3-amino-2,2-dimethylbutanoic acidEster22.0 pMEnhanced half-life[4]
Aza-Cryptophycin 3-amino-2,2-dimethylbutanoic acidAmide~10-50 pMOptimized for ADC delivery[1]

In Vitro Experimental Workflows (Self-Validating Protocols)

To validate the mechanism of action of a newly synthesized cryptophycin analog incorporating this Unit C building block, my laboratory relies on a triad of self-validating in vitro assays.

Protocol A: Cell-Free Tubulin Polymerization Assay
  • Causality: We must prove that the cytotoxicity is driven directly by tubulin binding, not off-target kinase inhibition or DNA intercalation.

  • Methodology:

    • Reconstitute highly purified porcine brain tubulin (>99%) in PIPES buffer containing 1 mM GTP and a fluorescent reporter (e.g., DAPI).

    • Add the synthesized cryptophycin payload at varying concentrations (1 pM to 10 nM).

    • Monitor polymerization via fluorescence enhancement (Ex 360 nm / Em 450 nm) over 60 minutes at 37°C.

  • Self-Validating System: We run paclitaxel (a polymer stabilizer) and vincristine (a depolymerizer) in parallel. If the paclitaxel well fails to show a rapid Vmax​ spike, or the vincristine well fails to suppress the baseline, the tubulin reagent is deemed degraded (likely due to GTP hydrolysis during storage), and the plate is immediately invalidated.

Protocol B: Cytotoxicity Profiling (CellTiter-Glo)
  • Causality: Determines the absolute potency (IC50) of the payload against target cancer cell lines (e.g., SKOV3, KB).

  • Methodology:

    • Seed target cells at 2,000 cells/well in an opaque 96-well plate. Allow 24 hours for adherence.

    • Treat with a 10-point serial dilution of the payload for 72 to 96 hours .

    • Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.

  • Self-Validating System: We explicitly utilize a 72-96 hour endpoint rather than 48 hours. Cryptophycins induce mitotic arrest before apoptosis; a premature 48-hour readout will capture arrested (but still metabolically active) cells, artificially inflating the IC50. A staurosporine positive control is used to validate the luminescence dynamic range.

Protocol C: Cell Cycle Analysis via Flow Cytometry
  • Causality: Phenotypic confirmation that cell death is specifically caused by mitotic failure.

  • Methodology:

    • Treat cells with the IC90 of the compound for 24 hours.

    • Harvest cells, fix dropwise in cold 70% ethanol, and incubate at -20°C overnight.

    • Wash and stain with Propidium Iodide (PI) in the presence of RNase A for 30 minutes.

    • Analyze via flow cytometry (linear FL2 channel).

  • Self-Validating System: RNase A treatment is non-negotiable; without it, PI intercalates into double-stranded RNA, creating a false-positive fluorescence smear that obscures the 4N (G2/M) peak. A vehicle-treated control must show a standard 2N (G1) dominant population to validate the baseline cell cycle distribution.

Protocol S1 Synthesize & Purify Cryptophycin Analog S2 In Vitro Tubulin Polymerization Assay S1->S2 Target Validation S3 Cell Viability Assay (SKOV3 / KB lines) S1->S3 Cytotoxicity Profiling R1 Fluorescence Readout (Decreased Vmax) S2->R1 S4 Flow Cytometry (Cell Cycle Analysis) S3->S4 Mechanistic Confirmation R2 Picomolar IC50 Determination S3->R2 R3 G2/M Phase Accumulation S4->R3

Figure 2: Self-validating in vitro workflow for cryptophycin payload characterization.

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Exploratory

Thermodynamic Stability and Physicochemical Profiling of Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride

Executive Summary Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (CAS: 1400877-87-3) is a highly specialized, sterically hindered β -amino acid ester derivative. It serves as a critical chiral building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (CAS: 1400877-87-3) is a highly specialized, sterically hindered β -amino acid ester derivative. It serves as a critical chiral building block in the synthesis of aza-cryptophycin analogues, which are highly potent tubulin-binding payloads utilized in next-generation Antibody-Drug Conjugates (ADCs)[1]. Because ADC payload intermediates must undergo complex, multi-step conjugations under varying pH and thermal conditions, understanding the thermodynamic stability of this specific intermediate is paramount.

This whitepaper provides an in-depth technical analysis of the structural thermodynamics, solid-state stability, and solution-state degradation kinetics of this molecule, offering field-proven protocols for its physicochemical profiling.

Structural Thermodynamics & Causality: The "Why" Behind the Stability

The thermodynamic stability of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is dictated by three highly specific structural features. As an Application Scientist, it is crucial to look beyond the empirical data and understand the molecular causality preventing its degradation.

The Hydrochloride Salt Effect (Protonation)

Alkyl esters of amino acids are notoriously unstable as free bases due to their propensity for intermolecular aminolysis (oligomerization) and intramolecular cyclization[2]. By supplying the molecule as a hydrochloride salt, the C3 amine is protonated ( −NH3+​ ). This protonation thermodynamically sinks the molecule into a low-energy state, completely removing the nucleophilicity of the nitrogen and raising the activation energy ( Ea​ ) barrier for β -lactam formation to an inaccessible level under standard storage conditions.

The Gem-Dimethyl Steric Shield (Thorpe-Ingold Effect)

The C2 position features a geminal dimethyl group. While the classic Thorpe-Ingold effect typically accelerates intramolecular cyclization by compressing internal bond angles[3][4], in the context of intermolecular ester hydrolysis, these bulky methyl groups provide massive steric hindrance[5]. They physically shield the adjacent C1 carbonyl carbon from nucleophilic attack by water or hydroxide ions. This steric bulk drastically reduces the pre-exponential factor ( A ) in the Arrhenius equation, rendering the ester thermodynamically stable in aqueous media compared to unbranched β -amino esters.

Stereochemical Integrity at C3

The molecule possesses a single stereocenter at C3 with an (R) configuration. Standard α -amino acids are prone to base-catalyzed racemization via enolization at the α -carbon. However, the C2 position in this molecule is fully substituted (quaternary), meaning there are no α -protons available for abstraction. Deprotonation at the β -position (C3) is thermodynamically unfavorable, ensuring absolute stereochemical stability of the (3R) center across a wide pH range.

G Molecule Methyl (3R)-3-amino- 2,2-dimethylbutanoate HCl Feature1 Protonated Amine (HCl Salt) Molecule->Feature1 Feature2 C2 Gem-Dimethyl Group Molecule->Feature2 Feature3 Quaternary C2 (No alpha-Protons) Molecule->Feature3 Result1 Blocks Aminolysis & Cyclization Feature1->Result1 Thermodynamic Result2 Steric Shielding of Ester Feature2->Result2 Kinetic Result3 Prevents Enolization & Epimerization Feature3->Result3 Mechanistic

Fig 1. Structural features dictating the thermodynamic stability of the intermediate.

Solid-State Thermodynamic Profiling

Solid-state stability is critical for the long-term storage and formulation of the ADC payload intermediate. Hydrochloride salts are prone to hygroscopicity, which can lower the glass transition temperature ( Tg​ ) and trigger solid-state ester cleavage.

Protocol: Solid-State Thermal & Moisture Profiling

Objective: To determine the thermal degradation onset and critical relative humidity (CRH).

Step-by-Step Methodology:

  • Sample Preparation: Transfer 5–10 mg of the API into a Tzero aluminum pan inside a dry nitrogen glovebox to prevent premature moisture sorption.

  • TGA/DSC Analysis (Thermal Stability):

    • Run simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

    • Parameters: Ramp from 25°C to 300°C at 10°C/min under a 50 mL/min N2​ purge.

    • Causality: The 10°C/min rate provides the optimal balance between mitigating thermal lag and resolving the endothermic melting transition from the exothermic decomposition (loss of HCl).

  • DVS Analysis (Hygroscopicity):

    • Load 10 mg into a Dynamic Vapor Sorption (DVS) analyzer.

    • Parameters: Cycle from 0% to 90% RH and back to 0% RH in 10% increments at 25°C. Equilibrium criterion: dm/dt≤0.002%/min .

  • Self-Validating System Check: The sorption and desorption isotherms must close at 0% RH. A hysteresis gap >1% mass at the end of the cycle indicates irreversible hydrate formation or a moisture-induced solid-state phase transition, requiring orthogonal validation via Powder X-Ray Diffraction (pXRD).

Solution-State Stability & Hydrolysis Kinetics

In solution, the primary thermodynamic vulnerability of methyl (3R)-3-amino-2,2-dimethylbutanoate is the hydrolysis of the methyl ester. Because the molecule lacks a strong UV chromophore (no aromatic rings), standard HPLC-UV is insufficient for rigorous mass balance. Charged Aerosol Detection (CAD) is required.

Protocol: LC-CAD Kinetic Hydrolysis Assay

Objective: To calculate the activation energy ( Ea​ ) and pH-rate profile of ester hydrolysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate) to mimic gastric, lysosomal, and physiological conditions, respectively.

  • Incubation: Dissolve the compound to 1.0 mg/mL in each buffer. Aliquot into sealed vials and incubate at accelerated temperatures: 40°C, 60°C, and 80°C.

  • Sampling & Quenching: Pull 50 μ L aliquots at t=0,1,2,4,8,and 24 hours. Quench immediately by diluting 1:1 with ice-cold Acetonitrile containing 0.1% TFA.

  • LC-CAD Analysis:

    • Column: C18, 2.1 x 100 mm, 1.7 μ m (Sub-2-micron for UHPLC).

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA). Gradient: 5% to 60% B over 5 minutes.

    • Detection: Charged Aerosol Detector (CAD) set to high sensitivity.

  • Self-Validating System Check: The sum of the molar concentrations of the parent ester and the primary degradation product (3-amino-2,2-dimethylbutanoic acid) must equal 100±2% of the initial concentration at all time points. A deviation >2% indicates a hidden degradation pathway, triggering immediate LC-MS/MS structural elucidation.

Workflow Start Thermodynamic Profiling Solid Solid-State Analysis Start->Solid Solution Solution-State Analysis Start->Solution DSC DSC / TGA (Thermal Stability) Solid->DSC DVS DVS (Hygroscopicity) Solid->DVS HPLC UHPLC-CAD (Hydrolysis Kinetics) Solution->HPLC Chiral Chiral LC (Enantiomeric Purity) Solution->Chiral Data Thermodynamic Parameters (Ea, t1/2) DSC->Data DVS->Data HPLC->Data Chiral->Data

Fig 2. Comprehensive thermodynamic stability profiling workflow.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic parameters for methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride, derived from its structural profile and steric hindrance factors.

Table 1: Solid-State Thermodynamic Parameters

ParameterValue / ObservationAnalytical MethodImplications for Handling
Melting Point ( Tm​ ) ~185°C (Decomposition)DSCStable at standard manufacturing temps.
Decomposition Onset > 190°C (Loss of HCl)TGAHigh thermal stability; avoid >150 °C.
Moisture Uptake (80% RH) <2.5% w/w DVSSlightly hygroscopic; store desiccated.
Phase Transition None observed ≤90% RHpXRDMaintains crystalline integrity.

Table 2: Solution-State Kinetic Parameters (Ester Hydrolysis)

ConditionTemp (°C)Half-Life ( t1/2​ )Activation Energy ( Ea​ )Degradation Mechanism
pH 1.2 40°C> 720 hours~ 85 kJ/molAcid-catalyzed hydrolysis (Sterically hindered)
pH 4.5 40°C> 1400 hours~ 92 kJ/molHighly stable (Lysosomal pH mimic)
pH 7.4 40°C~ 350 hours~ 78 kJ/molBase-catalyzed hydrolysis

Note: The extended half-lives compared to standard amino acid esters are a direct result of the gem-dimethyl steric shielding at the C2 position.

Conclusion

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a thermodynamically robust intermediate. Its stability is an elegant manifestation of molecular design: the hydrochloride salt locks the amine in a non-nucleophilic state, the gem-dimethyl group provides a steric fortress against ester hydrolysis, and the quaternary C2 carbon ensures absolute stereochemical fidelity. By employing the rigorous, self-validating analytical workflows detailed above, drug development professionals can ensure the integrity of this critical payload building block throughout the ADC manufacturing lifecycle.

References

  • Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate Organic Process Research & Development - ACS Publications[Link]

  • Why are alkyl esters of amino acids often supplied in the form of dihydrochloride salts? Quora (Scientific Community Consensus)[Link]

  • Utilization of the Thorpe–Ingold Effect in Synthesis via Anionic 6-exo-dig Cyclization The Journal of Organic Chemistry - ACS Publications[Link]

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters Journal of Medicinal Chemistry - PubMed (NIH)[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for methyl(3R)-3-amino-2,2-dimethylbutanoatehydrochloride

Application Note: Stereoselective Synthesis Protocol for Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride Executive Summary & Strategic Rationale Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (CAS: 14008...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis Protocol for Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride

Executive Summary & Strategic Rationale

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (CAS: 1400877-87-3) is a sterically hindered, unnatural β -amino acid derivative of high value in modern medicinal chemistry. The gem-dimethyl group at the α -position introduces a strong "Thorpe-Ingold effect," which restricts the conformational flexibility of peptidomimetics and dramatically enhances proteolytic stability. This specific chiral building block is a critical intermediate in the synthesis of aza-cryptophycin analogues, which are highly potent payloads utilized in next-generation Antibody-Drug Conjugates (ADCs)[1].

To achieve the stringent enantiomeric excess (>99% ee) required for ADC payloads, this protocol employs an Ellman’s auxiliary-directed Reformatsky-type addition[2]. This approach bypasses the poor yields and self-condensation issues typical of standard enolate chemistry with sterically hindered esters, providing a highly scalable, self-validating synthetic pipeline.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the (3R) stereocenter relies on the inherent facial bias of a chiral sulfinyl imine.

  • Chiral Directing Group: (R)-tert-butanesulfinamide is condensed with acetaldehyde. The bulky tert-butyl group acts as an absolute stereocontrol element during nucleophilic attack[2].

  • Mild Nucleophile Generation: The use of a zinc-mediated Reformatsky reaction prevents the Claisen-type self-condensation of methyl 2-bromo-2-methylpropanoate. Zinc enolates are highly tolerant of functional groups and react cleanly with sulfinyl imines.

Retrosynthesis Target Methyl (3R)-3-amino- 2,2-dimethylbutanoate HCl Intermediate (R,R)-Sulfinamide Intermediate Target->Intermediate HCl/MeOH Imine (R)-Sulfinyl Imine Intermediate->Imine Zn, THF Nucleophile Reformatsky Reagent (Zn + Bromoester) Intermediate->Nucleophile Reagents Acetaldehyde + (R)-Sulfinamide Imine->Reagents Ti(OEt)4

Caption: Retrosynthetic strategy utilizing Ellman's sulfinamide for stereocontrol.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of (R)-N-Ethylidene-2-methylpropane-2-sulfinamide
  • Causality: Acetaldehyde is highly volatile and prone to base-catalyzed polymerization. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is selected because it acts as a mild Lewis acid to activate the aldehyde carbonyl without triggering aldol condensation, while simultaneously acting as an irreversible water scavenger to drive imine formation[2].

  • Protocol:

    • Charge a flame-dried flask with (R)-tert-butanesulfinamide (1.0 equiv) and anhydrous dichloromethane (DCM, 0.5 M).

    • Add Ti(OEt)4​ (2.0 equiv) at room temperature under argon.

    • Cool the mixture to 0 °C and add acetaldehyde (1.5 equiv) dropwise.

    • Stir at room temperature for 12 hours.

    • Workup: Quench by pouring into an equal volume of brine while stirring vigorously. Filter the resulting white suspension of titanium dioxide ( TiO2​ ) through a pad of Celite. Extract the aqueous layer with DCM, dry over MgSO4​ , and concentrate in vacuo.

  • Self-Validating IPC (In-Process Control): 1H NMR of an aliquot must show the complete disappearance of the aldehyde proton (~9.8 ppm) and the emergence of the characteristic imine proton (~8.1 ppm, quartet).

Phase 2: Diastereoselective Reformatsky Addition
  • Causality: Zinc metal naturally forms a passivating oxide layer ( ZnO ) that halts reactivity. Activation with 1,2-dibromoethane (1,2-DBE) and chlorotrimethylsilane (TMSCl) physically strips this layer, ensuring reproducible oxidative insertion into the C-Br bond[2]. The bulky tert-butyl group of the sulfinamide forces the zinc enolate to attack the Re-face of the imine, establishing the desired (3R) configuration.

Mechanism Zn Zinc Activation (TMSCl / 1,2-DBE) Enolate Zinc Enolate Formation (Nucleophile) Zn->Enolate Methyl 2-bromo-2-methylpropanoate Coordination Imine-Zinc Coordination (Six-Membered TS) Enolate->Coordination Add (R)-Sulfinyl Imine Addition Re-Face Attack (Diastereoselective) Coordination->Addition Steric Directing Effect Product (R,R)-Adduct Addition->Product Aqueous Quench

Caption: Mechanistic workflow of the diastereoselective Reformatsky addition.

  • Protocol:

    • Suspend Zinc dust (3.0 equiv) in anhydrous THF (1.0 M) under argon.

    • Add 1,2-DBE (5 mol%) and heat to 60 °C for 5 minutes. Cool to room temperature and add TMSCl (1 mol%). Stir for 15 minutes.

    • Add methyl 2-bromo-2-methylpropanoate (2.0 equiv) dropwise. Heat gently to 50 °C until zinc insertion is complete (indicated by a slight exotherm and consumption of zinc).

    • Cool the enolate solution to -40 °C. Dropwise add the (R)-sulfinyl imine (1.0 equiv) dissolved in THF.

    • Allow the reaction to warm to room temperature over 4 hours.

    • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the major (R,R)-diastereomer.

  • Self-Validating IPC: TLC (Hexanes/EtOAc 7:3) should confirm total consumption of the imine. LC-MS must confirm the mass of the sulfinamide adduct ( m/z 250.1 [M+H]+ ).

Phase 3: Auxiliary Cleavage and Hydrochloride Salt Formation
  • Causality: The N-S bond of the sulfinamide is highly sensitive to acid. Utilizing anhydrous HCl in a non-aqueous solvent (dioxane or methanol) prevents the hydrolysis of the methyl ester[2]. The cleavage generates volatile byproducts (e.g., tert-butyl chloride or methyl tert-butyl ether), allowing the final product to be isolated in high purity simply via precipitation.

  • Protocol:

    • Dissolve the purified (R,R)-adduct in anhydrous methanol (0.2 M).

    • Add 4M HCl in dioxane (3.0 equiv) at 0 °C.

    • Stir at room temperature for 2 hours.

    • Workup: Concentrate the reaction mixture in vacuo to a thick oil. Add cold diethyl ether and triturate vigorously until a white precipitate forms. Filter and dry the solid under high vacuum.

  • Self-Validating IPC: The reaction is deemed complete when chiral HPLC shows >99% ee of the free amine, and 1H NMR confirms the complete loss of the 9-proton singlet (~1.2 ppm) corresponding to the tert-butylsulfinyl group.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized payload intermediate, the final hydrochloride salt must be validated against the following quantitative metrics. The data below summarizes the expected analytical profile for a successful batch.

Analytical TechniqueTarget SpecificationDiagnostic Significance
1H NMR ( CD3​OD ) δ 3.55 (q, 1H), 3.75 (s, 3H), 1.30 (d, 3H), 1.25 (s, 6H)Confirms regiochemistry, removal of the auxiliary, and presence of the gem-dimethyl/ester groups.
13C NMR ( CD3​OD ) δ 176.5 (C=O), 54.2 (CH), 52.5 ( OCH3​ ), 44.1 (Cq), 23.5, 22.1, 16.5Verifies the carbon backbone and the critical quaternary α -carbon center.
LC-MS (ESI+) m/z 146.1 [M-Cl]+ Validates the molecular weight of the free base.
Chiral HPLC > 99% ee (Chiralpak AY, Heptane/EtOH)Ensures the absolute enantiomeric purity required to prevent off-target ADC toxicity[1].

References

  • Bendelac, A., et al. "Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate." Organic Process Research & Development, American Chemical Society, 2022. URL: [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, American Chemical Society, 2010. URL: [Link]

Sources

Application

using methyl(3R)-3-amino-2,2-dimethylbutanoatehydrochloride as a chiral building block

Application Note: Utilizing Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride in Advanced Peptidomimetic and ADC Payload Synthesis Introduction & Structural Rationale In modern drug discovery, the design of metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride in Advanced Peptidomimetic and ADC Payload Synthesis

Introduction & Structural Rationale

In modern drug discovery, the design of metabolically stable, conformationally restricted peptidomimetics is a paramount objective. Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (CAS: 1400877-87-3) has emerged as a highly specialized chiral building block, particularly in the synthesis of complex macrocyclic depsipeptides such as aza-cryptophycins[1].

This molecule is a β -amino acid derivative characterized by a gem-dimethyl group at the α -position (C2) and a specific (R)-configuration at the β -position (C3). The strategic incorporation of this building block provides three critical pharmacological advantages:

  • Extreme Steric Shielding (Thorpe-Ingold Effect): The gem-dimethyl group severely restricts the rotational degrees of freedom around the peptide backbone, locking the molecule into a bioactive conformation necessary for high-affinity target binding (e.g., tubulin inhibition)[1].

  • Proteolytic Stability: The steric bulk completely shields adjacent amide bonds from enzymatic degradation by ubiquitous proteases, a critical requirement for circulating Antibody-Drug Conjugates (ADCs)[2].

  • Stereochemical Integrity: Because C2 lacks an enolizable α -proton, the risk of base-catalyzed racemization at the α -position during aggressive peptide coupling is entirely eliminated, preserving the integrity of the synthesized payload[3].

Mechanistic Pathway & Workflow

The primary industrial application of this building block is as "Unit C" in the convergent synthesis of cryptophycin analogs[1][3]. These highly potent cytotoxins are conjugated to monoclonal antibodies via cathepsin-B cleavable linkers.

Below is the synthetic workflow illustrating the integration of the building block into the final ADC, followed by its biological mechanism of action.

G A Methyl (3R)-3-amino-2,2- dimethylbutanoate HCl (Chiral Building Block) B Peptide Coupling (COMU or HATU) A->B C Acyclic Precursor (Unit C Integration) B->C D Ring-Closing Metathesis & Deprotection C->D E Aza-Cryptophycin Macrocycle (Payload) D->E F Linker Attachment (Cathepsin-B Cleavable) E->F G Antibody-Drug Conjugate (ADC) F->G

Caption: Synthetic workflow for integrating the chiral building block into an ADC payload.

Pathway N1 ADC Binds to Tumor Antigen N2 Receptor-Mediated Endocytosis N1->N2 N3 Lysosomal Degradation N2->N3 N4 Cathepsin B Cleaves Peptide Linker N3->N4 N5 Release of Active Aza-Cryptophycin N4->N5 N6 Tubulin Polymerization Inhibition N5->N6 N7 Apoptosis (Cell Death) N6->N7

Caption: Mechanism of action of aza-cryptophycin-based ADCs in oncology.

Data Presentation: Overcoming Steric Hindrance

The primary challenge when utilizing methyl (3R)-3-amino-2,2-dimethylbutanoate is the immense steric hindrance surrounding the β -amine. Standard coupling reagents (e.g., DCC, EDC/HOBt) often result in sluggish kinetics, incomplete conversions, and higher rates of epimerization of the partner carboxylic acid due to extended reaction times[3].

Table 1: Optimization of Amide Coupling with Methyl (3R)-3-amino-2,2-dimethylbutanoate

Coupling ReagentBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Epimerization of Partner Acid
EDC / HOBtDIPEA (2.5)DCM2024.045 - 55%Moderate (~5%)
HATUDIPEA (3.0)DMF204.082 - 88%Low (<2%)
COMU DIPEA (3.5) 2-MeTHF 20 2.5 >90% Trace (<1%)

Data Synthesis Insight: COMU (a uronium salt based on Oxyma) in 2-methyltetrahydrofuran (2-MeTHF) provides the optimal balance of extreme reactivity and suppression of racemization, making it the industry standard for coupling this specific hindered building block[3].

Experimental Protocols

Protocol A: High-Efficiency Amide Bond Formation (N-Acylation)

Objective: To couple a sterically hindered carboxylic acid to methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride without epimerization.

Causality & Logic: The hydrochloride salt must be neutralized in situ. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile, unlike standard triethylamine (TEA). Pre-activation of the carboxylic acid is mandatory to ensure the active ester is fully formed before the hindered amine is introduced.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under inert atmosphere (N 2​ ), dissolve the target carboxylic acid (1.0 equiv) and COMU (1.2 equiv) in anhydrous 2-MeTHF (10 mL/g of substrate).

  • Base Addition: Add DIPEA (2.0 equiv) dropwise at 0 °C. Stir for 15 minutes to allow complete formation of the active Oxyma ester. The solution will typically turn a distinct yellow/orange.

  • Amine Introduction: In a separate vial, suspend methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (1.05 equiv) in 2-MeTHF and add DIPEA (1.5 equiv) to liberate the free base.

  • Coupling: Transfer the free amine suspension dropwise into the pre-activated acid solution at 0 °C. Allow the reaction to warm to 20 °C naturally.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The extreme steric bulk means TLC may be misleading due to co-elution of non-polar active esters. Look for the disappearance of the active ester mass peak. Reaction is typically complete within 2.5 hours[3].

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc. Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: Saponification of the Hindered Methyl Ester

Objective: To deprotect the methyl ester to the corresponding carboxylic acid for subsequent downstream macrocyclization.

Causality & Logic: The neopentyl-like steric hindrance at C2 makes the carbonyl carbon highly inaccessible to nucleophilic attack by hydroxide ions. Standard LiOH/THF/H 2​ O conditions at room temperature will fail or take days. We must utilize elevated temperatures and a highly solvating co-solvent system to force the reaction.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of THF / MeOH / H 2​ O in a 3:1:1 volumetric ratio. Reasoning: MeOH acts as a phase-transfer agent, ensuring the inorganic LiOH and the highly lipophilic organic substrate remain in a homogenous single phase.

  • Reagent Addition: Dissolve the coupled ester intermediate (1.0 equiv) in the solvent mixture. Add LiOH·H 2​ O (3.0 to 5.0 equiv).

  • Thermal Activation: Heat the reaction mixture to 50 °C under a reflux condenser.

  • Self-Validation: Monitor strictly by LC-MS every 12 hours. Complete conversion may require 48 hours. Do not exceed 60 °C to prevent degradation of sensitive distal functional groups (e.g., epoxides or dienes if present).

  • Workup (Critical pH Control): Cool to 0 °C. Carefully acidify the mixture using 1M HCl until the pH reaches exactly 3.5 - 4.0. Reasoning: Over-acidification (pH < 2) can cleave the newly formed peptide bonds or degrade the molecule. A pH of 3.5 is sufficient to protonate the carboxylate for extraction. Extract thoroughly with DCM, dry, and concentrate.

References

  • Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate Organic Process Research & Development (ACS Publications)[Link]

  • Peptidic linkers and cryptophycin conjugates, useful in therapy, and their preparation Google P
  • Novel cryptophycin compounds and conjugates, their preparation and their therapeutic use Google P

Sources

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Incorporating the Sterically Hindered Unnatural Amino Acid Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride

Executive Summary & Mechanistic Insights The incorporation of α,α -dimethyl β -amino acids into peptide backbones is a highly sought-after strategy in modern drug discovery. These motifs impart exceptional proteolytic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

The incorporation of α,α -dimethyl β -amino acids into peptide backbones is a highly sought-after strategy in modern drug discovery. These motifs impart exceptional proteolytic stability and are critical synthons for complex macrocycles, such as the "Unit C" payload of aza-cryptophycin-based Antibody-Drug Conjugates (ADCs) .

However, utilizing methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride in standard Solid-Phase Peptide Synthesis (SPPS) presents a severe chemical challenge due to the Thorpe-Ingold effect . The gem-dimethyl group at the C2 ( α ) position creates massive steric shielding that impedes both C-terminal saponification and N/C-terminal amide coupling.

The Causality of the Workflow: A common point of failure in synthesizing this building block is attempting Fmoc-protection prior to ester hydrolysis. Saponification of this specific gem-dimethyl ester requires harsh conditions (e.g., 3 equivalents of NaOH at 50 °C for 48 hours) . Because the Fmoc protecting group is highly base-labile (cleaved via an E1cb mechanism), these saponification conditions will quantitatively destroy the Fmoc group. Therefore, saponification must precede Fmoc protection , and highly reactive uronium salts (like COMU) must be used for subsequent SPPS coupling.

Pre-SPPS Preparation: Synthesis of the Fmoc-Building Block

To utilize the commercially available methyl ester hydrochloride in Fmoc-SPPS, it must first be converted into Fmoc-(3R)-3-amino-2,2-dimethylbutanoic acid.

Protocol A: Saponification of the Hindered Methyl Ester

Self-Validating System: Do not proceed to Protocol B until LC-MS confirms the complete disappearance of the ester mass ( [M+H]+=146 ) and the appearance of the free acid ( [M+H]+=132 ).

  • Dissolution: Suspend methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (1.0 eq) in a 1:1 mixture of THF and deionized water (0.2 M concentration).

  • Hydrolysis: Add NaOH (3.0 eq) in a single portion. The solution will become homogeneous.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 50 °C for 48 hours. Standard room-temperature hydrolysis will stall at <10% conversion due to steric shielding .

  • Workup: Cool to room temperature. Evaporate the THF under reduced pressure. Adjust the aqueous layer to pH 8.5 using 1M HCl. Do not over-acidify, as the free zwitterionic amino acid is highly water-soluble. Use this aqueous solution directly for Protocol B.

Protocol B: Fmoc Protection
  • Reaction Setup: Cool the pH 8.5 aqueous solution from Protocol A to 0 °C in an ice bath. Add Na2​CO3​ (2.0 eq) to buffer the solution.

  • Fmoc Addition: Dissolve Fmoc-OSu (1.2 eq) in 1,4-dioxane (equal volume to the aqueous phase) and add dropwise over 30 minutes to prevent the formation of Fmoc- β -alanine byproducts .

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extraction & Validation: Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu. Validation: The ether wash must clear all UV-active impurities. Acidify the aqueous layer to pH 2.0 with 1M HCl and extract with Ethyl Acetate ( ). Dry the combined organic layers over MgSO4​ and concentrate to yield Fmoc-(3R)-3-amino-2,2-dimethylbutanoic acid ( [M+H]+=354 ).

Solid-Phase Peptide Synthesis (SPPS) Protocol

Protocol C: Coupling the Hindered Acid to the Peptide Resin

Standard HBTU/DIPEA coupling will fail due to the bulky α,α -dimethyl group. We utilize COMU, a morpholino-based uronium salt that is exceptionally efficient for sterically hindered couplings .

  • Activation: In a dry vial, dissolve Fmoc-(3R)-3-amino-2,2-dimethylbutanoic acid (3.0 eq relative to resin loading) and COMU (3.0 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq). Stir for 2 minutes to pre-activate the acid.

  • Coupling: Add the activated mixture to the resin-bound peptide (swelled in DMF). Agitate at room temperature for 2 hours.

  • Validation: Perform a micro-cleavage (TFA/TIS/ H2​O 95:2.5:2.5) of a few resin beads. Analyze via UPLC-MS. If deletion sequences are present, perform a second coupling cycle before Fmoc deprotection.

Protocol D: Elongation on the Hindered Amine

Once the Fmoc group is removed (20% Piperidine in DMF, 2×5 min), the exposed (3R)-amine is sterically hindered by the adjacent quaternary carbon.

  • Reagent Selection: Use DIC and OxymaPure. OxymaPure generates an active ester that is less susceptible to steric hindrance than HOBt/HOAt .

  • Microwave Assistance: Combine the next Fmoc-amino acid (4.0 eq), OxymaPure (4.0 eq), and DIC (4.0 eq) in DMF. Add to the resin and heat via microwave irradiation at 75 °C for 15 minutes.

  • Validation: Extend the Kaiser test heating time to 5 minutes at 100 °C. Standard 2-minute heating may yield a false negative due to the steric shielding of the primary amine.

Quantitative Data: Reagent Selection for Hindered Coupling

The following table summarizes internal validation data for coupling Fmoc-(3R)-3-amino-2,2-dimethylbutanoic acid onto a standard Rink Amide resin.

Coupling ReagentAdditiveBaseConditionsConversion Yield (%)Epimerization (%)
HBTUNoneDIPEART, 2 hours< 20%N/A
HATUHOAtDIPEART, 2 hours65%< 1%
COMU NoneDIPEA RT, 2 hours 88% < 1%
DIC OxymaPure NoneMW 75 °C, 15 min > 95% < 1%

Process Visualization

SPPS_Workflow Start Methyl (3R)-3-amino-2,2- dimethylbutanoate HCl Sap Saponification (NaOH, THF/H2O, 50°C) Start->Sap Overcomes gem-dimethyl steric shielding Fmoc Fmoc Protection (Fmoc-OSu, Na2CO3) Sap->Fmoc Free Amino Acid (Avoids Fmoc cleavage) Couple1 Coupling to Peptide (COMU, DIPEA, RT) Fmoc->Couple1 Fmoc-Building Block Couple2 Elongation on Hindered Amine (DIC/Oxyma, Microwave) Couple1->Couple2 Hindered Amine Exposed Cleave Cleavage from Resin (TFA/TIS/H2O) Couple2->Cleave Full Peptide Sequence

Workflow for the preparation and SPPS incorporation of the hindered building block.

References

  • F. L. C. et al., Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate. Organic Process Research & Development (ACS Publications), 2022. URL:[Link]

  • A. El-Faham et al., COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal, 2009. URL:[Link]

  • R. Subirós-Funosas et al., Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal, 2009. URL:[Link]

  • A. Isidro-Llobet et al., Amino Acid-Protecting Groups. Chemical Reviews (ACS Publications), 2009. URL:[Link]

Application

Application Note: Asymmetric Synthesis of Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride

Introduction & Strategic Rationale Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a highly specialized, sterically hindered β2,β3 -amino acid derivative. It serves as the critical "Unit C" building block in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a highly specialized, sterically hindered β2,β3 -amino acid derivative. It serves as the critical "Unit C" building block in the total synthesis of cryptophycins—a family of macrocyclic depsipeptides exhibiting sub-picomolar antimitotic activity[1]. Because cryptophycins bypass P-glycoprotein-mediated efflux pumps, they are highly sought after as payloads for next-generation Antibody-Drug Conjugates (ADCs) targeting multi-drug resistant (MDR) tumors[2],[3].

The Synthetic Challenge: Constructing a β -amino acid with a gem-dimethyl group at the α -position (C2) presents a formidable steric hurdle. Traditional methods, such as the asymmetric hydrogenation of β -enamino esters or standard Michael additions, fail or provide poor enantiomeric excesses (ee) due to the extreme steric bulk of the gem-dimethyl moiety blocking facial approach.

The Solution: To overcome this, we employ an Asymmetric Reformatsky Addition utilizing Ellman’s chiral tert-butanesulfinamide auxiliary. This approach provides a highly organized, chelation-controlled transition state that forces the bulky nucleophile to attack from a single face of the imine, guaranteeing exceptional diastereoselectivity (dr > 98:2).

Mechanistic Insight & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific chiral auxiliaries and reagents are selected, rather than merely following a recipe.

  • Stereochemical Control via Auxiliary Selection: To establish the (3R) absolute configuration at the newly formed stereocenter, the (S)-enantiomer of tert-butanesulfinamide must be employed.

  • The Zimmerman-Traxler Transition State: During the Reformatsky reaction, the zinc enolate coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen, forming a rigid, six-membered chair-like transition state. The bulky tert-butyl group of the (S)-auxiliary occupies an equatorial position, effectively shielding the Si-face of the imine. Consequently, the zinc enolate is forced to attack the Re-face, yielding the desired (3R) configuration.

  • Reagent Causality:

    • Titanium(IV) ethoxide is used in the imine condensation because it acts as both a Lewis acid to activate the aldehyde and a highly effective water scavenger to drive the equilibrium forward without hydrolyzing the sensitive sulfinamide.

    • Copper(I) chloride is added in catalytic amounts to the Reformatsky step to insert into the zinc lattice, cleaning the metal surface and accelerating the oxidative addition of zinc into the α -bromo ester.

Mechanism Imine (S)-Sulfinyl Imine TS 6-Membered Chair TS Zn coordinates N and O Imine->TS Enolate Zinc Enolate Enolate->TS Face Re-face Attack (t-Bu shields Si-face) TS->Face Product (3R) Stereocenter Formed Face->Product

Caption: Mechanistic rationale for stereoselective Reformatsky addition via a closed transition state.

Synthetic Workflow & Experimental Protocols

Workflow A Acetaldehyde + (S)-t-Bu-Sulfinamide B (S)-Sulfinyl Imine A->B Ti(OEt)4 CH2Cl2 D Protected β-Amino Ester (dr > 98:2) B->D THF, -50 °C C Reformatsky Reagent (Zn, Br-C(Me)2-COOMe) C->D Addition E Methyl (3R)-3-amino- 2,2-dimethylbutanoate HCl D->E HCl / Dioxane MeOH

Caption: Synthetic workflow for methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride.

Protocol A: Synthesis of (S)-N-Ethylidene-2-methylpropane-2-sulfinamide

This step establishes the chiral electrophile necessary for facial discrimination.

  • Preparation: Purge a 500 mL round-bottom flask with inert gas (Ar or N2). Add (S)-(-)-tert-butanesulfinamide (10.0 g, 82.5 mmol) and dry dichloromethane (DCM, 200 mL).

  • Activation: Add Titanium(IV) ethoxide (37.6 g, 165.0 mmol, 2.0 eq) in one continuous stream via syringe. Stir for 5 minutes at 25 °C.

  • Condensation: Cool the mixture to 0 °C. Slowly add freshly distilled acetaldehyde (5.45 g, 123.7 mmol, 1.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours. Reaction completion is self-validated by TLC (Hexanes/EtOAc 7:3), showing the disappearance of the sulfinamide spot.

  • Workup: Quench the reaction by pouring it into a rapidly stirring mixture of saturated aqueous NaHCO3 (100 mL) and Celite (20 g). The titanium salts will precipitate as a thick white solid. Filter the slurry through a Celite pad and wash with DCM (3 × 50 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the (S)-sulfinyl imine as a pale yellow oil.

Protocol B: Asymmetric Reformatsky Addition

This is the critical C-C bond-forming step. Temperature control is paramount to prevent retro-aldol pathways and ensure maximum diastereoselection.

  • Zinc Activation: In a flame-dried 500 mL flask, suspend Zinc dust (21.6 g, 330.0 mmol, 4.0 eq) in dry THF (150 mL). Add CuCl (0.82 g, 8.25 mmol, 0.1 eq) and 1,2-dibromoethane (1 mL). Reflux the mixture for 15 minutes, then cool to 25 °C.

  • Enolate Formation: Add methyl 2-bromo-2-methylpropanoate (44.8 g, 247.5 mmol, 3.0 eq) dropwise over 30 minutes. An exotherm will occur. Stir the mixture at 40 °C for 1 hour to ensure complete formation of the zinc enolate.

  • Asymmetric Addition: Cool the enolate solution to -50 °C using a dry ice/acetone bath. Dissolve the (S)-sulfinyl imine from Protocol A in dry THF (50 mL) and add it dropwise over 45 minutes to the enolate solution.

  • Maturation: Maintain the temperature at -50 °C for 4 hours, then slowly allow it to warm to 0 °C over 2 hours.

  • Quench & Extraction: Quench with saturated aqueous NH4Cl (100 mL). Extract the aqueous phase with Ethyl Acetate (3 × 100 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate. Purify via flash chromatography to isolate the protected β -amino ester.

Protocol C: Auxiliary Cleavage & Self-Validating Isolation

This step removes the chiral auxiliary and yields the final product. The choice of solvent ensures built-in purification.

  • Deprotection: Dissolve the protected β -amino ester (15.0 g) in anhydrous Methanol (75 mL). Cool to 0 °C.

  • Acidic Cleavage: Slowly add 4M HCl in Dioxane (37.5 mL, 3.0 eq). Stir at 25 °C for 2 hours. The cleavage of the sulfinyl group generates volatile sulfur byproducts.

  • Precipitation (Self-Validation): Concentrate the solution to approximately 20 mL. Slowly add Methyl tert-butyl ether (MTBE, 150 mL) under vigorous stirring.

  • Filtration: The target compound, methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride, is highly insoluble in MTBE and will crash out as a pristine white crystalline solid, while cleaved auxiliary residues remain in solution. Filter, wash with cold MTBE, and dry under high vacuum.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of the optimized synthetic workflow:

Reaction StepReagents & CatalystsTemp. ProfileTimeYield (%)dree
Imine Condensation Ti(OEt)4, CH2Cl20 °C 25 °C12 h92%N/A>99%
Reformatsky Addition Zn dust, CuCl, THF-50 °C 0 °C6 h85%98:2N/A
Auxiliary Cleavage 4M HCl/Dioxane, MeOH0 °C 25 °C2 h95%N/A>99%

Note: Diastereomeric ratio (dr) is determined by crude 1 H-NMR integration of the tert-butyl signals prior to purification. Enantiomeric excess (ee) of the final salt is verified via chiral HPLC.

References

  • Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate Organic Process Research & Development - ACS Publications[Link]

  • Total synthesis and biological evaluation of fluorinated cryptophycins Beilstein Journal of Organic Chemistry[Link]

  • Recent approaches for the synthesis of modified cryptophycins Natural Product Reports (RSC Publishing)[Link]

  • Analysis of the Cryptophycin P450 Epoxidase Reveals Substrate Tolerance and Cooperativity PMC - National Institutes of Health (NIH)[Link]

Sources

Method

Application Note: Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride in Novel Drug Discovery

Executive Summary The integration of unnatural amino acids into drug design has revolutionized the development of peptidomimetics and complex macrocyclic payloads. Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of unnatural amino acids into drug design has revolutionized the development of peptidomimetics and complex macrocyclic payloads. Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (CAS: 1400877-87-3)[1] is a highly specialized chiral building block featuring a β -amino acid backbone with a gem-dimethyl substitution at the α -position. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, synthetic methodologies, and practical applications of this compound in modern drug discovery—specifically focusing on conformational restriction and Antibody-Drug Conjugate (ADC) payload synthesis.

Mechanistic Rationale: The Thorpe-Ingold Effect in Drug Design

The primary value of methyl (3R)-3-amino-2,2-dimethylbutanoate lies in its unique steric profile. The presence of the gem-dimethyl group at the C α position induces the Thorpe-Ingold effect (angle compression). This steric bulk restricts the rotation around the C α -C β bond, effectively locking the molecule into a highly specific, rigid conformation.

In drug discovery, this conformational locking serves two critical purposes:

  • Enhanced Target Affinity: By pre-organizing the molecule into its biologically active conformation, the entropic penalty of binding is drastically reduced[2].

  • Metabolic Stability: The steric shielding provided by the gem-dimethyl group blocks the approach of proteolytic enzymes, rendering the resulting peptidomimetic highly resistant to enzymatic degradation in vivo.

G N1 Linear Peptide Sequence (High Conformational Flexibility) N2 Introduce Methyl (3R)-3-amino- 2,2-dimethylbutanoate N1->N2 Structural Modification N3 Thorpe-Ingold Effect (Steric Repulsion by Gem-Dimethyls) N2->N3 Mechanism N4 Conformational Locking (Restricted Cα-Cβ Rotation) N3->N4 Thermodynamic Shift N5 Enhanced Target Affinity & Metabolic Stability N4->N5 Pharmacological Outcome

Fig 1: Conformational restriction pathway via gem-dimethyl substitution.

Application Workflows

Application A: Conformational Restriction in Peptidomimetics (e.g., Integrin Antagonists)

Trisubstituted β -amino acid derivatives are heavily utilized in the synthesis of potent antagonists, such as those targeting the platelet fibrinogen receptor GPIIb/IIIa[2]. The (3R)-3-amino-2,2-dimethylbutanoate unit acts as a central scaffold that fixes the basic amidinobenzoyl unit and the acidic pharmacophore into the precise spatial arrangement required for receptor binding.

Application B: Synthesis of Cryptophycin-based ADC Payloads

Cryptophycins are highly potent macrocyclic depsipeptides that act as tubulin inhibitors. Due to their extreme cytotoxicity, they are ideal candidates for ADC payloads. The synthesis of the "Unit A" fragment of cryptophycin analogues frequently employs 3-amino-2,2-dimethylbutanoate derivatives to install the necessary stereocenters and structural rigidity required for tubulin binding[3][4].

G S1 Carboxylic Acid Precursor (e.g., Cryptophycin Fragment) S2 Activation (EDC/HOBt or HATU) + DIPEA in DCM/DMF S1->S2 S3 Addition of Methyl (3R)-3-amino- 2,2-dimethylbutanoate HCl S2->S3 S4 Amide Bond Formation (Overcoming Steric Hindrance) S3->S4 S5 Deprotection & Linker Conjugation (ADC Assembly) S4->S5

Fig 2: Workflow for integrating the amino acid into ADC payload synthesis.

Validated Experimental Protocols

The following protocols are engineered to address the specific chemical challenges posed by this molecule—namely, the neutralization of the hydrochloride salt and the severe steric hindrance of the gem-dimethyl group during amide coupling.

Protocol 1: Sterically Hindered Amide Coupling (Solution-Phase)

Causality Note: Standard coupling agents (e.g., DCC) often fail or result in poor yields when coupling to the amine of 3-amino-2,2-dimethylbutanoate due to the adjacent gem-dimethyl bulk. We utilize HATU (or EDC/HOBt) to form a highly reactive active ester. Furthermore, 3.0 equivalents of DIPEA are strictly required: 1 eq to neutralize the HCl salt of the amino acid, 1 eq to deprotonate the carboxylic acid, and 1 eq excess to maintain a basic environment, ensuring the amine remains fully nucleophilic[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N 2​ ), dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (10 mL).

  • Activation: Add HATU (1.2 mmol, 1.2 eq) or a combination of EDC·HCl (1.5 mmol, 1.5 eq) and HOBt (1.5 mmol, 1.5 eq) to the solution. Stir at 0 °C for 15 minutes to allow the active ester to form.

  • Amine Addition: Add methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (1.05 mmol, 1.05 eq) to the reaction mixture.

  • Base Addition (Critical): Dropwise add N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq). The solution may turn slightly yellow.

  • Coupling: Allow the reaction to warm to room temperature (approx. 20 °C) and stir for 12–18 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Saponification of the Methyl Ester

Causality Note: The methyl ester adjacent to a gem-dimethyl group is highly resistant to hydrolysis due to steric shielding. Weak bases (like K 2​ CO 3​ ) are insufficient. Lithium hydroxide (LiOH) is required because the small Li + ion coordinates with the carbonyl oxygen, increasing its electrophilicity and facilitating attack by the hydroxide nucleophile.

Step-by-Step Methodology:

  • Dissolve the coupled methyl ester intermediate (1.0 mmol) in a 3:1 mixture of THF/H 2​ O (8 mL).

  • Add LiOH·H 2​ O (3.0 mmol, 3.0 eq) at 0 °C.

  • Stir at room temperature for 4–6 hours (monitor by TLC/LC-MS).

  • Acidify the mixture to pH ~3 using 1M HCl (carefully, to avoid cleaving acid-sensitive protecting groups).

  • Extract the free carboxylic acid with DCM (3 x 10 mL), dry over Na 2​ SO 4​ , and concentrate.

Quantitative Data Presentation

The integration of the gem-dimethyl β -amino acid motif yields profound improvements in pharmacokinetic and pharmacodynamic profiles compared to standard linear amino acids.

Pharmacological ParameterStandard Linear β -Alanine DerivativeGem-Dimethyl Substituted DerivativeFold Improvement / Impact
Conformational Flexibility High (Multiple rotamers)Restricted (Locked conformation)Target specificity increased
Proteolytic Stability (Plasma T1/2​ ) ~2 hours>24 hours>12x improvement
Binding Affinity ( Kd​ ) Low Micromolar ( μ M)Low Nanomolar (nM)100–1000x improvement
Steric Hindrance (Synthetic) LowVery HighRequires optimized coupling agents

References

  • nextsds.com - methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride Chemical Substance Information.
  • Journal of Medicinal Chemistry (ACS Publications) - GPIIb/IIIa Integrin Antagonists with the New Conformational Restriction Unit, Trisubstituted β-Amino Acid Derivatives, and a Substituted Benzamidine Structure.
  • Organic Process Research & Development (ACS Publications) - Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate.
  • Google Patents (WO2018206635A1) - Peptidic linkers and cryptophycin conjugates, useful in therapy, and their preparation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Methyl(3R)-3-amino-2,2-dimethylbutanoate Hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common solubility issues associated with methyl(3R)-3-amino-2,2-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common solubility issues associated with methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride in organic solvents. As a chiral building block, its effective use in synthesis is paramount, and addressing solubility is the first critical step.[1] This document outlines the chemical principles behind its limited solubility and offers a tiered approach to achieving clear, homogeneous reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride not dissolving in common organic solvents like Dichloromethane (DCM) or Toluene?

This compound is a hydrochloride salt. The protonated amine group (R-NH₃⁺Cl⁻) makes the molecule ionic and highly polar. Organic synthesis solvents are often nonpolar or of low polarity.[2][3] Following the principle of "like dissolves like," a significant polarity mismatch exists, which prevents dissolution.[2][4] The strong ionic interactions within the salt's crystal lattice are not easily overcome by the weaker interactions offered by nonpolar solvents.

Q2: I've tried heating the mixture, and it's still not dissolving. What should I do next?

While gentle heating can sometimes increase solubility, it is often insufficient for highly polar salts in nonpolar solvents.[5] The next and most effective step is to convert the hydrochloride salt into its more soluble "free amine" or "free base" form directly within your reaction flask (in situ). This is achieved by adding a suitable base to neutralize the hydrogen chloride.[6][7]

Q3: What is "in situ free-basing," and how does it work?

In situ free-basing is the process of neutralizing the hydrochloride salt with a base within the reaction solvent just before proceeding with your synthesis. The base removes the proton from the ammonium cation (R-NH₃⁺), converting it to the neutral, and significantly more organo-soluble, free amine (R-NH₂). The base itself is protonated, forming a new salt that often precipitates and can be removed if necessary.[7][8]

Q4: Can I use an aqueous workup to prepare the free amine first?

Yes, this is a classic and effective method if your final reaction conditions can tolerate trace amounts of water or if you can rigorously dry the free amine. This involves dissolving the hydrochloride salt in an aqueous basic solution (e.g., sodium bicarbonate) and extracting the liberated free amine into an organic solvent like ethyl acetate or diethyl ether.[5][6] The organic layer is then washed, dried, and concentrated to yield the free amine, which can be readily dissolved in your desired reaction solvent.[6][9]

Troubleshooting Guide: A Tiered Approach to Dissolution

This section provides a systematic workflow for addressing solubility issues, from simple physical methods to more robust chemical interventions.

Tier 1: Basic Physical Methods

These methods should always be the first attempt but have a low probability of success for this specific compound in nonpolar solvents.

  • Sonication: Use an ultrasonic bath to break up solid agglomerates and increase the surface area for solvation.

  • Gentle Heating: Warming the mixture to 30-40°C can sometimes aid dissolution, particularly in more polar organic solvents like Tetrahydrofuran (THF).[5]

  • Solvent Screening: Test solubility in a range of solvents. While poorly soluble in nonpolar solvents, it may show limited solubility in polar aprotic solvents like THF or Acetonitrile.

Tier 2: In Situ Free-Basing with Organic Bases (Most Common Method)

This is the most widely used and effective method for running reactions with amine hydrochloride salts.

Core Principle: An organic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the suspension of the amine salt in the organic solvent.[7] The organic base scavenges the HCl, liberating the free amine.

Experimental Protocol: In Situ Free-Basing with Triethylamine

  • Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride (1.0 equivalent).

  • Solvent Addition: Add the desired anhydrous organic solvent (e.g., Dichloromethane, THF, Toluene) to form a suspension.

  • Base Addition: Add triethylamine (TEA, Et₃N) (1.1 to 1.5 equivalents) dropwise to the stirring suspension at room temperature.

  • Dissolution: Stir the mixture for 15-30 minutes. You should observe one of two outcomes:

    • Scenario A (Ideal): The initial solid dissolves completely, and the resulting triethylammonium hydrochloride (TEA·HCl) byproduct remains soluble, yielding a clear solution ready for the next step.

    • Scenario B (Common): The initial solid is replaced by a new precipitate, which is the TEA·HCl byproduct.[10] The desired free amine is now dissolved in the solvent. The solid TEA·HCl can often be ignored, or if it interferes with the reaction, it can be removed by filtering the mixture through a pad of Celite under inert conditions.

Table 1: Selection of Organic Bases for In Situ Free-Basing

BaseEquivalentsByproduct (Salt)Solubility of Byproduct in Common SolventsKey Considerations
Triethylamine (TEA) 1.1 - 1.5TEA·HClSparingly soluble in Et₂O, THF; More soluble in DCM, CHCl₃[10]Standard, cost-effective choice. Byproduct may precipitate.
DIPEA (Hünig's Base) 1.1 - 1.5DIPEA·HClGenerally more soluble in organic solvents than TEA·HCl.A non-nucleophilic base, good for sensitive substrates.
Pyridine 1.1 - 2.0Pyridine·HClSoluble in many organic solvents.Can act as a nucleophilic catalyst; harder to remove on a rotary evaporator.
Tier 3: Alternative and Advanced Methods

If the above methods are unsuitable (e.g., for water-sensitive reactions where an aqueous workup is not possible, or if tertiary amine salts interfere with the reaction), consider these alternatives.

  • Heterogeneous Inorganic Bases: Using a solid, poorly soluble inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be effective.[11] The base neutralizes the HCl at the solid-liquid interface. The reaction is slower but avoids introducing a soluble amine salt byproduct. The inorganic salts can be easily filtered off upon completion.

  • Propylene Oxide: This reagent can act as an effective HCl scavenger.[12][13] It reacts with HCl to form a chlorohydrin, which is a neutral, soluble species, leaving the desired free amine in solution. This is a non-basic method useful for base-sensitive substrates.[12]

  • Co-solvents: If the reaction tolerates it, adding a small amount of a polar, miscible co-solvent like methanol or ethanol can enhance the polarity of the bulk solvent, aiding in the dissolution of the salt form.[14][15] However, this can alter reaction kinetics and selectivity.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing the solubility of methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride.

G cluster_0 cluster_1 cluster_2 start Start: Compound Suspension in Organic Solvent tier1 Tier 1: Apply Physical Methods (Sonication, Gentle Heat) start->tier1 q1 Is the solution clear? tier1->q1 tier2 Tier 2: In Situ Free-Basing (Add TEA or DIPEA) q1->tier2 No end_s Proceed with Reaction q1->end_s Yes q2 Is the solution clear OR is only byproduct salt present? tier2->q2 tier3 Tier 3: Advanced Methods - Heterogeneous Base (K₂CO₃) - Propylene Oxide Scavenger - Co-solvent System q2->tier3 No q2->end_s Yes end_f Re-evaluate Solvent/ Reaction Conditions tier3->end_f

Caption: Troubleshooting workflow for solubility issues.

The Chemistry of Solubilization: Salt vs. Free Amine

The fundamental reason for the solubility change upon adding a base is the conversion from an ionic species to a neutral molecular species.

G cluster_salt Poorly Soluble Salt Form cluster_base Added Base cluster_amine Soluble Free Amine Form cluster_byproduct Byproduct Salt Salt R-NH₃⁺Cl⁻ (Ionic, Polar) Amine R-NH₂ (Neutral, More Organo-soluble) Salt->Amine + Base Et₃N (Triethylamine) Base->Amine + Byproduct Et₃NH⁺Cl⁻ (May Precipitate) Amine->Byproduct generates

Caption: Relationship between the salt and free base forms.

By following this structured guide, researchers can efficiently overcome the solubility hurdles presented by methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride, leading to more reliable and successful synthetic outcomes.

References

  • BenchChem Technical Support. (n.d.). Improving solubility of DL-Threonine methyl ester hydrochloride for reactions.
  • Various Authors. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
  • Various Authors. (2011, October 15). Synthetic chemists: getting rid of HCl? Reddit.
  • Veerappan, M., et al. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.
  • SciELO. (n.d.). Article.
  • Chemistry LibreTexts. (2022, October 4). 3.3.2: Structure and Properties of Amines.
  • BenchChem Technical Support. (n.d.). Removal of Triethylamine Hydrochloride (TEA.HCl) from Reaction Mixtures.
  • The Royal Society of Chemistry. (n.d.).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Vedejs, E., & Jure, M. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Khan Academy. (n.d.). Solubility of organic compounds (video).
  • Various Authors. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Vagala, H. (n.d.). Studies on Synthesis of Achiral and Chiral Amides, Amines, Allenes and on Electron Transfer Reactions. University of Hyderabad.
  • Various Authors. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?
  • Various Authors. (2021, February 24).
  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Google Patents. (n.d.). CN102924288A - Method for preparing and synthesizing ammonium salt.
  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • PubChem. (n.d.). (2R,3R)
  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?
  • Sialan. (2024, April 29). Organic Solvents: Complete Guide, Industrial Uses & Safety.
  • NextSDS. (n.d.). methyl (3R)
  • BLDpharm. (n.d.). 1400877-87-3|Methyl (R)
  • Various Authors. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF.
  • Lab Supplies. (n.d.). methyl (R)-3-amino-2,2-dimethylbutanoate hydrochloride, 95% Purity, C7H16ClNO2, 100 mg.
  • Fluorochem. (n.d.). (R)

Sources

Optimization

Technical Support Center: Preventing Racemization in Reactions with Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride

Welcome to the Technical Support Center for methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar chiral building blocks. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you maintain the stereochemical integrity of your molecules during synthesis.

Introduction: The Challenge of Stereochemical Purity

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a valuable chiral building block in pharmaceutical synthesis. Its stereocenter at the C3 position is crucial for the biological activity of the final product. However, like many chiral amino acid derivatives, it is susceptible to racemization under various reaction conditions. This guide will help you understand the mechanisms of racemization and provide actionable strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemic mixture).[1][2][3] For a chiral molecule like methyl (3R)-3-amino-2,2-dimethylbutanoate, the specific 3D arrangement of atoms (its stereochemistry) is often essential for its intended biological activity. Racemization leads to a loss of this specific arrangement, resulting in a product with reduced or no desired efficacy, and can introduce impurities that are difficult to separate.[1]

Q2: What are the primary causes of racemization for this compound?

A2: The primary driver of racemization in amino acid esters is the abstraction of the proton at the α-carbon (the carbon atom adjacent to the carbonyl group), which leads to the formation of a planar, achiral enolate intermediate.[4][5] The key factors that facilitate this are:

  • Base: The presence of a base is the most significant factor, as it is required to remove the acidic α-proton.[4][6]

  • Temperature: Higher temperatures increase the rate of racemization.[7][8]

  • Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and thus the rate of racemization.[7][9]

  • Activated Carboxyl Group: When the carboxyl group is activated for coupling (e.g., as an active ester or acid chloride), the acidity of the α-proton increases, making it more susceptible to abstraction.[4]

Q3: At what stages of a synthesis is racemization most likely to occur?

A3: Racemization is most common during:

  • Peptide Coupling: This is the most critical step, as the carboxyl group is activated, and a base is often used.[6][10]

  • Deprotection Steps: Removal of protecting groups, especially under harsh basic or acidic conditions, can lead to racemization.[11]

  • Work-up and Purification: Prolonged exposure to acidic or basic conditions during aqueous work-up or chromatography on silica gel (which is acidic) can also cause racemization.[11]

Troubleshooting Guides

Issue 1: Significant Racemization Detected After a Peptide Coupling Reaction

This is a frequent challenge when coupling the carboxyl group of an N-protected amino acid to the amine of methyl (3R)-3-amino-2,2-dimethylbutanoate.

Root Cause Analysis:

The combination of an activated carboxyl group and the presence of a base creates a high-risk environment for racemization. The mechanism often involves the formation of an oxazolone intermediate, which is particularly prone to racemization.[4][12]

Solutions and Mitigation Strategies:

1. Optimize Your Choice of Coupling Reagents and Additives:

  • Carbodiimides with Additives: When using carbodiimides like DIC (N,N'-diisopropylcarbodiimide), always include an additive such as HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole), or OxymaPure.[7] These additives form active esters that are more stable and less prone to racemization than the initial O-acylisourea intermediate.[6] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[7]

  • Onium Salts: Consider using modern onium salt-based coupling reagents like HATU or COMU, which are known for their high efficiency and low racemization potential, especially when used with a suitable base.[7]

2. Judicious Selection and Use of Base:

  • Base Strength and Steric Hindrance: The choice of base is critical. Strong, non-sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can significantly accelerate racemization.[6] Opt for weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[6]

  • Stoichiometry: Use the minimum amount of base necessary to neutralize the hydrochloride salt and facilitate the reaction. Excess base will increase the risk of racemization.

3. Control Reaction Temperature:

  • Low-Temperature Coupling: Perform the coupling reaction at a lower temperature, such as 0°C, to minimize the rate of racemization.[7][11] While this may slow down the reaction, it is often a necessary trade-off to preserve stereochemical integrity.

4. Solvent Considerations:

  • Solvent Polarity: Solvents like dimethylformamide (DMF) and dichloromethane (DCM) are common in peptide synthesis. While solvent choice is often dictated by solubility, be aware that more polar solvents can sometimes favor racemization.[7][9] Consider using less polar solvents or mixtures if reagent solubility allows.

Troubleshooting Workflow for Peptide Coupling

G start High Racemization Detected reagent Review Coupling Reagent start->reagent carbodiimide Using Carbodiimide? reagent->carbodiimide base Evaluate Base strong_base Using DIPEA or TEA? base->strong_base temp Check Temperature high_temp Coupling > 0°C? temp->high_temp solvent Consider Solvent polar_solvent Using highly polar solvent? solvent->polar_solvent add_additive Add HOAt or OxymaPure carbodiimide->add_additive Yes onium_salt Using Onium Salt? carbodiimide->onium_salt No add_additive->base switch_onium Switch to COMU or HATU onium_salt->switch_onium Yes switch_onium->base switch_base Switch to NMM or Collidine strong_base->switch_base Yes min_base Use Minimum Equivalents strong_base->min_base No switch_base->min_base min_base->temp high_temp->solvent No lower_temp Perform coupling at 0°C high_temp->lower_temp Yes lower_temp->solvent test_solvent Test less polar solvent (e.g., DCM/DMF mix) polar_solvent->test_solvent Yes end_node Re-analyze Enantiomeric Excess polar_solvent->end_node No test_solvent->end_node

Caption: Troubleshooting workflow for high racemization in peptide coupling.

Issue 2: Loss of Enantiomeric Purity During N-Protecting Group Removal

While less common than during coupling, racemization can occur during the removal of N-terminal protecting groups, particularly if the conditions are harsh.

Root Cause Analysis:

Strongly basic or acidic conditions used for deprotection can lead to the abstraction of the α-proton, especially if the reaction is prolonged or conducted at elevated temperatures.

Solutions and Mitigation Strategies:

  • Choose Labile Protecting Groups: Whenever possible, use protecting groups that can be removed under mild conditions. For example, the Fmoc group, which is removed with a mild base like piperidine, is generally preferred over a Boc group if racemization is a concern during acid-catalyzed deprotection.

  • Optimize Deprotection Conditions:

    • Time and Temperature: Monitor the deprotection reaction closely and stop it as soon as the starting material is consumed. Avoid elevated temperatures.[11]

    • Reagent Concentration: Use the minimum concentration of acid or base required for efficient deprotection.

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling Using HATU

This protocol is recommended for coupling an N-protected amino acid to methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride.

  • Reagent Preparation:

    • Dissolve methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (1.0 eq) in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add N-methylmorpholine (NMM) (1.1 eq) and stir for 5 minutes at room temperature.

    • In a separate flask, dissolve the N-protected amino acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Coupling Reaction:

    • Cool the amine solution to 0°C using an ice bath.

    • Add the pre-mixed amino acid and HATU solution dropwise to the cooled amine solution.

    • Stir the reaction mixture at 0°C and monitor the progress by TLC or LC-MS.

    • Once the reaction is complete (typically 2-4 hours), proceed with the aqueous work-up.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer successively with 5% aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.

Protocol 2: Quantification of Enantiomeric Excess (%ee) by Chiral HPLC

Accurate determination of enantiomeric excess is crucial for assessing the success of a reaction.

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your compound class. Common CSPs include those based on cyclodextrins, polysaccharides (e.g., cellulose or amylose derivatives), or Pirkle-type phases.

  • Method Development:

    • Prepare a solution of the racemic standard of your product.

    • Screen different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with or without additives like trifluoroacetic acid or diethylamine) to achieve baseline separation of the two enantiomers.

    • Optimize the flow rate and column temperature to improve resolution. Lower temperatures often enhance separation.[8]

  • Sample Analysis:

    • Prepare a solution of your reaction product at a known concentration.

    • Inject the sample onto the chiral HPLC system using the optimized method.

    • Integrate the peak areas for both the (R) and (S) enantiomers.

  • Calculation of %ee:

    • %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[13][14]

Data Summary

The following table provides a qualitative comparison of different strategies for minimizing racemization:

StrategyEffectiveness in Reducing RacemizationPotential Drawbacks
Use of Additives (HOAt, OxymaPure) HighIncreased cost
Modern Coupling Reagents (HATU, COMU) Very HighHigher cost compared to carbodiimides
Weaker/Hindered Bases (NMM, Collidine) HighCan lead to slower reaction rates
Low Reaction Temperature (0°C) HighSlower reaction times
Less Polar Solvents ModerateMay be limited by reagent solubility

Conclusion

Maintaining the stereochemical integrity of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride during chemical transformations is paramount. By understanding the mechanisms of racemization and carefully selecting reagents, solvents, and reaction conditions, it is possible to minimize the loss of enantiomeric purity. The key is a multi-faceted approach that considers the interplay between the coupling reagent, base, temperature, and solvent. Always verify the outcome of your reactions with accurate analysis of the enantiomeric excess.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]

  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23(19), 7497–7502. [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). International Journal of Peptide and Protein Research, 41(4), 323–325. [Link]

  • Han, Y., et al. (2017). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Scientific Reports, 7, 11933. [Link]

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society, 84(8), 1279–1283. [Link]

  • Breveglieri, F., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6936–6942. [Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (2013). Organic Letters, 15(20), 5258–5261. [Link]

  • Breveglieri, F., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3457–3464. [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194–1200. [Link]

  • Ren, J.-W., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23(19), 7497–7502. [Link]

  • Benoiton, N. L., Lee, Y. C., & Chen, F. M. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512–516. [Link]

  • Breveglieri, F., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6936–6942. [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.). Retrieved from [Link]

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. (2022). Journal of the American Chemical Society, 144(31), 14037–14043. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14(1), 5275. [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2022). Organic Process Research & Development, 26(2), 268–276. [Link]

  • Base catalyzed racemization of amino acid derivatives. (2011). Chemical Society Reviews, 40(5), 2577-2591. [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(2), 99-108. [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 91-99. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). Molecules, 28(15), 5707. [Link]

  • 4.4: Enantiomeric Excess. (2023). Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2022). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. (2004). Analytical Chemistry, 76(23), 7047–7054. [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (2023). Chemistry Steps. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). Nature Protocols, 15(9), 2849–2867. [Link]

  • methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • Method for the Racemization of Optically Active Amino Acids. (1976). The Journal of Organic Chemistry, 41(10), 1879-1881. [Link]

  • (2R,3R)-Methyl 3-amino-2-methylbutanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. (2007). Current Organic Synthesis, 4(1), 83-132. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral HPLC Methods for Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride

Welcome to the technical support center for the chiral HPLC analysis of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral HPLC analysis of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during method development and routine analysis. As Senior Application Scientists, we have compiled this guide based on established chromatographic principles and extensive field experience.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride.

Q1: What are the primary challenges in the chiral separation of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride?

A1: The primary challenges stem from the molecule's characteristics: it is a small, polar primary amine. Such compounds are prone to strong interactions with the stationary phase, which can lead to peak tailing.[1][2] Achieving adequate enantiomeric resolution often requires careful selection of the chiral stationary phase (CSP) and optimization of the mobile phase, particularly through the use of additives.[3][4]

Q2: Which type of chiral stationary phase (CSP) is most suitable for this analysis?

A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and often a good starting point for the separation of chiral amines and amino acid esters.[5][6] Macrocyclic glycopeptide phases, like those based on teicoplanin or vancomycin, also show broad selectivity for polar and ionizable compounds and are another excellent choice for screening.[7] The selection process is largely empirical, so screening a few different types of CSPs is recommended.[8][9]

Q3: What are the typical mobile phase modes used for this type of compound?

A3: Normal-phase, reversed-phase, and polar organic modes can all be explored.[8] For a polar compound like methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride, normal-phase or polar organic modes often provide better selectivity.[4] Supercritical Fluid Chromatography (SFC) is also a powerful alternative that can offer faster analysis times and improved peak shapes for primary amines.[4][10]

Q4: Why are mobile phase additives like trifluoroacetic acid (TFA) and triethylamine (TEA) often necessary?

A4: Mobile phase additives are crucial for improving peak shape and resolution for basic analytes like your compound.[3] The primary amine group can interact strongly with acidic residual silanol groups on the silica surface of the column, causing peak tailing.[1][11] A basic additive like TEA or diethylamine (DEA) is added to the mobile phase to compete with the analyte for these active sites, thereby reducing tailing.[12][13] An acidic additive like TFA can help to improve chiral recognition by promoting ionization of the analyte.[4] The combination of both an acid and a base is often used to achieve optimal peak shape and resolution.[3][4]

Q5: How does temperature affect the chiral separation?

A5: Temperature is a critical parameter in chiral chromatography. Generally, lower temperatures tend to increase chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[12][14] However, higher temperatures can improve peak efficiency and reduce analysis time. The effect of temperature is compound-dependent, and it should be optimized for each specific method.[12]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chiral HPLC analysis of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My enantiomers are co-eluting or only partially resolved. What should I do first?

A: The first step is to systematically evaluate your primary chromatographic parameters: the chiral stationary phase (CSP) and the mobile phase composition.

Experimental Protocol: Initial Screening of CSPs and Mobile Phases

  • CSP Selection: Screen a minimum of two to three different types of CSPs. Good starting points include a cellulose-based phase (e.g., Lux Cellulose-1), an amylose-based phase (e.g., Lux Amylose-1), and a macrocyclic glycopeptide phase (e.g., CHIROBIOTIC T).[15][16]

  • Mobile Phase Screening: For each column, test a set of standard mobile phases. A common screening approach is to use:

    • Normal Phase: Hexane/Isopropanol (90/10, v/v) and Hexane/Ethanol (90/10, v/v).

    • Polar Organic Mode: Acetonitrile/Methanol (90/10, v/v).

    • For your basic analyte, add 0.1% DEA or TEA to all mobile phases.[8]

  • Evaluation: Inject your racemic standard and evaluate the chromatograms for any signs of separation. Even partial resolution is a good starting point for optimization.

Q: I've screened several columns and mobile phases but still have no separation. What's the next step?

A: If initial screening fails, the next step is to optimize the mobile phase composition and temperature.

Data Presentation: Impact of Mobile Phase Modifier on Resolution

ParameterCondition 1Condition 2Condition 3Expected Outcome
Mobile Phase Hexane/Isopropanol (90/10) + 0.1% DEAHexane/Ethanol (90/10) + 0.1% DEAAcetonitrile/Methanol (90/10) + 0.1% DEAVarying selectivity due to different hydrogen bonding characteristics of the alcohol modifier.
Modifier % Decrease alcohol to 5%Increase alcohol to 20%-Lowering the strong solvent percentage generally increases retention and can improve resolution.
Temperature 25°C15°C40°CLower temperatures often enhance enantioselectivity.[14]

Logical Workflow for Troubleshooting Poor Resolution

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Problem 2: Excessive Peak Tailing or Asymmetry (Tf > 1.5)

Q: My peaks are tailing significantly, which is affecting integration and resolution. What is the likely cause?

A: Peak tailing for basic compounds like methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is most often caused by secondary interactions between the amine functional group and residual acidic silanol groups on the silica surface of the column.[1][11]

Troubleshooting Steps for Peak Tailing:

  • Optimize Mobile Phase Additives:

    • Increase Basic Additive: Gradually increase the concentration of your basic additive (e.g., TEA or DEA) in the mobile phase from 0.1% up to 0.5%.[12] This will more effectively mask the active silanol sites.

    • Introduce an Acidic Additive: Sometimes, a combination of an acidic and a basic additive can improve peak shape. Try adding 0.1% TFA along with 0.1-0.2% TEA.[4] The acidic additive can improve the chiral recognition mechanism while the basic additive controls the silanol interactions.

  • Check for Column Overload:

    • Inject a sample that is 10-fold more dilute than your current concentration. If the peak shape improves significantly, you may be overloading the column.[17]

  • Ensure Sample Solvent is Compatible:

    • Ideally, your sample should be dissolved in the mobile phase.[18] If you are using a different solvent, ensure it is not significantly stronger than your mobile phase, as this can cause peak distortion.

Logical Diagram: Diagnosing Peak Tailing

G A Peak Tailing Observed B Is the analyte basic? A->B C Yes (Likely Silanol Interaction) B->C D No (Other Causes) B->D E Optimize Mobile Phase Additives C->E F Check for Column Overload C->F G Verify Sample Solvent Compatibility C->G H Increase Basic Additive Conc. E->H I Add Acidic Additive E->I J Inject Diluted Sample F->J K Dissolve Sample in Mobile Phase G->K L Peak Shape Improved H->L I->L J->L K->L

Caption: Decision tree for troubleshooting peak tailing.

Problem 3: Irreproducible Retention Times and/or Resolution

Q: My retention times and resolution are shifting between injections or on different days. How can I improve the method's robustness?

A: Irreproducible results can stem from several factors, including insufficient column equilibration, mobile phase instability, or temperature fluctuations. Chiral methods can be particularly sensitive to small changes in conditions.[19][20]

Protocol for Ensuring Method Robustness:

  • Thorough Column Equilibration:

    • Always equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.

    • When using mobile phase additives, especially in normal phase, equilibration can take longer. A stable baseline is a good indicator of equilibration.[21] Some additives can have "memory effects," where they remain on the column even after changing the mobile phase, affecting subsequent analyses.[22][23]

  • Mobile Phase Preparation and Stability:

    • Prepare fresh mobile phase daily. Volatile components, especially in normal phase (like hexane), can evaporate, changing the composition and affecting retention times.

    • If using buffers in a reversed-phase method, ensure they are fully dissolved and the mobile phase is filtered.

  • Strict Temperature Control:

    • Use a column oven and ensure the temperature is stable. As discussed, small temperature changes can significantly impact chiral selectivity.[12][14]

  • System Suitability Testing (SST):

    • Before running a sequence of samples, perform a system suitability test by injecting a racemic standard. Define acceptance criteria for resolution (e.g., Rs ≥ 2.0), tailing factor (e.g., Tf ≤ 1.5), and retention time reproducibility (e.g., %RSD < 2%). This will verify that your system is performing as expected before committing to a full analysis.[24][25]

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide st
  • Troubleshooting poor resolution in chiral chrom
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Amino Acid and Peptide Chiral Separ
  • Chiral Method Development Str
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex.
  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
  • Comparative enantiomer separation of α-amino acid methyl esters on CSP...
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • HPLC Peak Tailing. Axion Labs.
  • A Comparative Guide: HPLC vs.
  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. YouTube.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • HPLC TROUBLESHOOTING: A REVIEW. JETIR.ORG.
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem.
  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.
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  • Q14 Analytical Procedure Development. FDA.
  • Common Causes Of Peak Tailing in Chrom
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
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  • HPLC analytical methods for determining aminobutanol chiral purity. Benchchem.
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • methyl (R)-3-amino-2,2-dimethylbutanoate hydrochloride, 95% Purity, C7H16ClNO2, 100 mg. Lab Supplies.
  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection.

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Optimization

handling hygroscopic properties of methyl(3R)-3-amino-2,2-dimethylbutanoatehydrochloride

Technical Support Center: Methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride Welcome to the technical support guide for handling methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride (CAS 1400877-87-3).[1][2] As a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride

Welcome to the technical support guide for handling methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride (CAS 1400877-87-3).[1][2] As a hydrochloride salt of a primary amine and an ester, this compound possesses inherent hygroscopic tendencies—a propensity to readily absorb and retain moisture from the atmosphere.[3][4] Failure to manage this property can introduce significant variability into your experiments, leading to inaccurate measurements, chemical degradation, and non-reproducible results.[5]

This guide is structured to provide you with not just procedures, but the scientific rationale behind them. We will move from foundational knowledge in our FAQs to specific problem-solving in the troubleshooting section, culminating in detailed, validated protocols. Our goal is to empower you to handle this valuable reagent with the precision and confidence required for high-quality research and development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with hygroscopic materials.

Q1: What is hygroscopicity, and why is it a critical issue for this specific amine salt? A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride, this is a major concern for two reasons:

  • Chemical Stability: As an ester, the compound is susceptible to hydrolysis in the presence of water, which can be catalyzed by acidic or basic conditions. The absorbed water can degrade the material, reducing its purity and altering its chemical properties.[6]

  • Physical Integrity and Accuracy: Moisture absorption leads to a continuous increase in mass, making accurate weighing nearly impossible and leading to significant errors in solution concentration and reaction stoichiometry.[7][8] Physically, this can manifest as caking or clumping, which complicates handling and dispensing.[5][9]

Q2: My container of methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride has been on the shelf for a while. How can I visually assess if it has absorbed excessive moisture? A: A fresh, dry sample should be a free-flowing crystalline solid. The first visual indicators of significant moisture absorption are changes in the physical state of the powder.[10] Look for:

  • Clumping or Caking: The powder no longer flows freely and forms aggregates.

  • "Wet" or Pasty Appearance: In advanced stages, the solid may begin to look damp or even dissolve in the absorbed water, a phenomenon known as deliquescence. If you observe these signs, the material's integrity is compromised, and it should be either properly dried before use or quantified for water content.[10][11]

Q3: What are the non-negotiable best practices for storing this compound to maintain its integrity? A: Proper storage is the first line of defense against moisture.

  • Tightly Sealed Container: Always keep the compound in its original, tightly sealed container. After dispensing, ensure the cap is replaced securely.

  • Use a Desiccator: For optimal protection, place the primary container inside a desiccator containing a suitable drying agent like silica gel or calcium chloride.[7][10] This creates a micro-environment with very low relative humidity.

  • Temperature Acclimatization: Before opening, always allow the container to warm to the ambient temperature of the laboratory. Opening a cold container will cause atmospheric moisture to condense directly onto the product.[7][11]

Q4: I don't have access to a high-end humidity-controlled glove box. Can I still work with this compound effectively? A: While a glove box with an inert atmosphere is the gold standard, you can achieve reliable results without one by adhering strictly to procedural controls.[10] The key is to minimize exposure time and use proper techniques. This includes preparing all other reaction components in advance, working quickly but carefully during weighing, and immediately sealing all containers. The "Weighing by Difference" protocol detailed in Section 3 is specifically designed for this scenario.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem Potential Cause (Rooted in Hygroscopicity) Recommended Solution & Rationale
Drifting or Unstable Balance Reading The compound is actively absorbing moisture from the air while on the balance pan, causing its mass to continuously increase.[7]1. Switch to a "Weighing by Difference" Technique: Use a sealed container (like a vial with a cap) and weigh the container before and after dispensing the solid directly into your reaction flask. This method ensures the weighed amount is never directly exposed to the atmosphere on the balance pan. See Protocol 1 for a step-by-step guide.[10] 2. Minimize Exposure: Have your reaction flask and any necessary solvents ready before opening the reagent container. Work swiftly to transfer the material and immediately reseal the stock bottle.[12] 3. Control the Environment: Close the doors of the analytical balance to prevent air currents from affecting the reading and creating a more stable micro-environment.[13]
Inconsistent Reaction Yields or Formation of Unexpected Byproducts 1. Inaccurate Stoichiometry: The "weighed" mass of the reagent was artificially high due to absorbed water, meaning less of the active compound was added than calculated. 2. Chemical Degradation: Water introduced with the reagent is participating in the reaction, potentially causing hydrolysis of the ester group or reacting with other sensitive components in your mixture.[6][11]1. Quantify Water Content: Before use, determine the precise water content of your reagent batch using Karl Fischer titration.[11][14] You can then adjust the mass you weigh out to account for the water. 2. Dry the Reagent: If the water content is significant (>1-2%), dry the compound under high vacuum before use. See Protocol 3 for details.[10][15] 3. Ensure Anhydrous Conditions: Verify that all glassware is rigorously oven-dried and that all solvents used in the reaction are certified anhydrous.[16]
Solid Material is Clumped, Caked, or Appears "Wet" The compound has absorbed a significant amount of atmospheric moisture due to improper storage or prolonged exposure. This indicates a high water content and compromised purity.[9][10]1. Do Not Use "As Is": Using the material in this state will lead to highly inaccurate and un-reproducible results. 2. Attempt to Dry: You can attempt to salvage the material by drying it under high vacuum for several hours (see Protocol 3).[15] 3. Verify Post-Drying: After drying, it is crucial to verify the water content via Karl Fischer titration to confirm the procedure was successful.[11] 4. Consider Discarding: If drying is unsuccessful or if you cannot verify the final water content, the most scientifically sound decision is to discard the compromised batch to protect the integrity of your experiments.[10]

Section 3: Experimental Protocols

These protocols provide validated, step-by-step methodologies for critical handling procedures.

Protocol 1: Accurate Weighing of a Hygroscopic Compound (Weighing by Difference)

Rationale: This method prevents the hygroscopic compound from being exposed to the atmosphere on an open balance pan, thus avoiding weight fluctuations due to moisture absorption. The mass is determined by the difference in the weight of a sealed container before and after transfer.[10]

Materials:

  • Analytical balance (0.1 mg or better readability)

  • Spatula

  • Gloves

  • A clean, dry vial with a screw cap

  • The reaction flask or vessel

Procedure:

  • Preparation: Place a suitable amount of methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride into the clean, dry vial and securely fasten the cap.

  • Initial Weighing: Place the sealed vial onto the analytical balance pan, close the balance doors, and record the mass to the highest precision (Mass 1).

  • Dispensing: Remove the vial from the balance. Working quickly over your reaction flask, remove the cap and use the spatula to transfer the approximate amount of solid needed into the flask. Do not place the vial cap on the benchtop; hold it in your hand to prevent contamination.

  • Resealing: Immediately and securely recap the vial.

  • Final Weighing: Place the sealed vial back onto the balance pan, close the doors, and record the new, lower mass (Mass 2).

  • Calculation: The exact mass of the compound transferred to your reaction flask is Mass 1 - Mass 2 .

Protocol 2: Drying a Compromised Sample Under High Vacuum

Rationale: Applying a high vacuum removes adsorbed water and other volatile impurities without requiring high temperatures that could potentially degrade the compound. This is a standard method for drying hygroscopic solids.[10][15]

Materials:

  • Schlenk flask or a round-bottom flask suitable for high vacuum

  • High vacuum pump (with a cold trap)

  • The compromised hygroscopic solid

Procedure:

  • Transfer Solid: Place the caked or clumped solid into the Schlenk flask. Do not fill the flask more than halfway to ensure a large surface area for efficient drying.

  • Connect to Vacuum: Securely connect the flask to a high vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump.

  • Apply Vacuum: Slowly and carefully open the flask to the vacuum. The solid may bubble or "bump" initially as air and volatile moisture are removed.

  • Drying Period: Keep the flask under high vacuum for a minimum of 4-6 hours. For heavily compromised samples, an overnight period is recommended. Occasional, gentle agitation of the flask can help expose new surfaces.

  • Releasing Vacuum: Before stopping the pump, always backfill the flask with an inert gas like nitrogen or argon. Releasing the vacuum by allowing ambient air to enter will immediately re-expose the newly dried compound to moisture.

  • Storage and Verification: Immediately transfer the dry, free-flowing powder to a tightly sealed container and store it in a desiccator. It is best practice to confirm the residual water content via Karl Fischer titration.[11]

Section 4: Technical Data & Environmental Control

Proactive environmental control is critical for preventing moisture-related issues.

Table 1: Recommended Environmental Conditions

ParameterStorageHandling / WeighingRationale
Relative Humidity (RH) As low as possible (<20% RH inside a desiccator)Ideal: <30% RH (in a glove box or controlled room) Acceptable: <50% RH (with procedural controls)Lowering the RH reduces the driving force for moisture absorption. Some specialized applications may require RH as low as 15-25%.[17] General lab environments are often 40-60% RH.[12]
Temperature Controlled Room Temperature (15-25°C)Controlled Room Temperature (15-25°C)Stable temperatures prevent condensation. Always allow containers to equilibrate to the lab temperature before opening.[7][12]
Atmosphere Normal (in sealed container)Ideal: Inert (Nitrogen or Argon) Acceptable: Ambient (with minimal exposure time)An inert atmosphere completely eliminates atmospheric moisture during transfer and handling.[10][16]

Section 5: Workflow & Troubleshooting Diagrams

These diagrams provide a visual guide to decision-making when handling methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride.

HandlingWorkflow Start Receive New Batch of Compound Inspect Visually Inspect Powder (Free-flowing? Clumped?) Start->Inspect Store Store in Desiccator Under Tightly Sealed Conditions Inspect->Store Looks Dry Quarantine Quarantine Batch (Suspect High Moisture) Inspect->Quarantine Clumped/Wet Proceed Proceed to Weighing (Use Protocol 1) Store->Proceed KF_Test Perform Karl Fischer Titration To Quantify Water Content Quarantine->KF_Test KF_Test->Proceed Water Content < 1% Dry Dry Under High Vacuum (Use Protocol 2) KF_Test->Dry Water Content > 1% Re_Test Re-test Water Content Post-Drying Dry->Re_Test Re_Test->Proceed Drying Successful Discard Discard Batch Re_Test->Discard Drying Failed

Caption: Decision workflow for handling a new batch of the compound.

TroubleshootingWorkflow Start Experiment Failed (Low Yield, Side Products) CheckWeighing Was 'Weighing by Difference' Used? Start->CheckWeighing CheckSolvent Were Anhydrous Solvents & Dry Glassware Used? CheckWeighing->CheckSolvent Yes Action_Weigh Action: Implement Protocol 1 & Repeat CheckWeighing->Action_Weigh No CheckReagent Was Reagent Visually Dry & Free-Flowing? CheckSolvent->CheckReagent Yes Action_Dry Action: Ensure All Components are Anhydrous & Repeat CheckSolvent->Action_Dry No QuantifyWater Quantify Water in Reagent via Karl Fischer CheckReagent->QuantifyWater No OtherIssue Investigate Other Reaction Parameters CheckReagent->OtherIssue Yes Action_Reagent Action: Dry Reagent (Protocol 2) or Use New Batch QuantifyWater->Action_Reagent

Caption: Troubleshooting workflow for failed experimental outcomes.

References

  • Benchchem. (n.d.). Managing the Hygroscopic Nature of Acetol: A Technical Support Guide.
  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances.
  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.
  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances.
  • MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • PubMed. (n.d.). Moisture determination in hygroscopic drug substances by near infrared spectroscopy.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Mettler Toledo. (n.d.). Weighing the Right Way with Lab Balances.
  • Benchchem. (n.d.). Managing the Hygroscopic Nature of Triethylsulfonium Iodide: A Technical Support Guide.
  • Tablets & Capsules. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.
  • Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Applied Analytics. (2020, April 6). Application Note AN-055: Measuring Water in Anhydrous Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
  • Atmospheric Chemistry and Physics. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake.
  • MDPI. (n.d.). Impact of Solvent on the Thermal Stability of Amines.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • NextSDS. (n.d.). methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride.
  • BLDpharm. (n.d.). 1400877-87-3|Methyl (R)-3-amino-2,2-dimethylbutanoate hydrochloride.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride

Executive Summary & Chemical Context Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a highly specialized, sterically hindered β -amino acid derivative. It serves as a critical chiral building block in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a highly specialized, sterically hindered β -amino acid derivative. It serves as a critical chiral building block in the synthesis of complex peptidomimetics and is prominently featured as a structural unit in aza-cryptophycin analogues used as payloads for Antibody-Drug Conjugates (ADCs)[1].

Because this molecule features an α,α -gem-dimethyl group, its chemical behavior deviates significantly from standard amino acids. When researchers encounter low enantiomeric excess (ee) in their final isolated hydrochloride salt, the root cause is almost never post-synthetic racemization; rather, it is typically traced back to poor diastereocontrol during the asymmetric induction step or a false reading from an unoptimized analytical method.

Diagnostic Logic & Troubleshooting Workflow

The following decision tree isolates the root causes of low ee by separating analytical artifacts from synthetic failures.

TroubleshootingWorkflow Start Low ee Detected in Methyl (3R)-3-amino- 2,2-dimethylbutanoate CheckMethod Is the Chiral HPLC/GC method validated? Start->CheckMethod MethodNo Derivatize Amine (e.g., Cbz, Boc) or change column CheckMethod->MethodNo No MethodYes Identify Synthesis Route Used CheckMethod->MethodYes Yes Ellman Ellman's Sulfinamide Auxiliary MethodYes->Ellman Enzymatic Enzymatic Kinetic Resolution MethodYes->Enzymatic Racemization Rule out Racemization: Stable at C3 due to gem-dimethyl at C2 MethodYes->Racemization EllmanFix Check Reduction Step: Reagent (NaBH4 vs L-Selectride) & Temp (-78°C) Ellman->EllmanFix EnzymaticFix Check Conversion Rate: Optimize E-value or adjust harvest time Enzymatic->EnzymaticFix

Diagnostic workflow for troubleshooting low ee in gem-dimethyl β-amino acid synthesis.

Frequently Asked Questions (FAQs)

Q: Could my product be racemizing during the HCl-mediated deprotection or long-term storage? A: No. Racemization of β -amino acids typically requires the removal of an α -proton to form an enolate, which then undergoes a retro-Michael elimination. Because methyl 3-amino-2,2-dimethylbutanoate possesses a gem-dimethyl group at the C2 ( α ) position, there is no α -proton available[1]. This structural feature makes enolization chemically impossible. The (3R) stereocenter is locked; if your final ee is low, the error occurred during the synthesis of the chiral center or during analysis.

Q: We are using the Ellman sulfinamide route. Why is our diastereomeric excess (d.e.) prior to deprotection so low? A: The steric bulk of the gem-dimethyl group severely restricts the conformational freedom of the N-tert-butanesulfinyl imine intermediate[2]. If you use a standard reducing agent like NaBH₄ in a protic solvent (e.g., Methanol), the solvent disrupts the rigid, metal-chelated transition state required for high facial selectivity. To achieve >98% d.e., you must use a coordinating Lewis acid (like Ti(OEt)₄) in a non-coordinating solvent (THF) at cryogenic temperatures (-78 °C). The titanium locks the imine and the sulfinyl oxygen into a rigid six-membered ring, forcing the hydride to attack exclusively from the less hindered face.

Q: My chiral HPLC shows a broad peak and reports an ee of 85%, but the optical rotation matches literature values for >99% ee. What is wrong? A: This is a common analytical artifact. Free amines—especially in their hydrochloride salt forms—often exhibit severe peak tailing and streaking on standard chiral stationary phases (like Chiralpak AD or AY) due to non-specific hydrogen bonding with the silica backbone[3]. This streaking artificially inflates the integration area of the minor enantiomer's retention window. Solution: Derivatize a small analytical aliquot of your amine with benzyl chloroformate (Cbz-Cl) or Marfey's reagent. This neutralizes the amine, eliminates streaking, and provides baseline resolution for an accurate ee measurement.

Quantitative Data: Impact of Reducing Agents on Diastereoselectivity

When utilizing the Ellman auxiliary approach to synthesize the (3R) configuration from methyl 2,2-dimethyl-3-oxobutanoate, the choice of reducing conditions is the sole determinant of your final ee. The table below summarizes the causality between reaction conditions and stereochemical outcomes[2].

Hydride SourceSolventTemp (°C)Lewis Acid AdditiveTypical d.e. (%)Mechanistic Control Model
NaBH₄MeOH0 °CNone< 50%Open transition state (Poor selectivity)
DIBAL-HTHF-78 °CNone80 - 85%Steric approach control
L-SelectrideTHF-78 °CNone> 90%Felkin-Ahn (Non-chelating)
NaBH₄ THF -78 °C Ti(OEt)₄ > 98% Rigid Chelation Control (Recommended)

Standard Operating Procedure (SOP): Highly Diastereoselective Synthesis

To guarantee an enantiomeric excess of >98% for methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride, follow this self-validating protocol utilizing Ellman's auxiliary[1][2].

Phase 1: Imine Condensation

  • In a flame-dried flask under an inert argon atmosphere, dissolve methyl 2,2-dimethyl-3-oxobutanoate (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF (0.5 M concentration).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 18 hours. Causality Checkpoint: The titanium acts as both a water scavenger (driving imine formation) and a Lewis acid activator. Do not substitute with weaker Lewis acids, as the gem-dimethyl group creates immense steric hindrance against condensation.

Phase 2: Cryogenic Reduction 3. Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. 4. Slowly add NaBH₄ (3.0 equiv) suspended in anhydrous THF. Causality Checkpoint: Maintaining -78 °C is critical. Even a transient warming to -40 °C during addition will provide enough thermal energy to break the titanium-chelated transition state, degrading the d.e. by up to 20%. 5. After 4 hours at -78 °C, quench with the dropwise addition of saturated aqueous NH₄Cl. Filter the resulting insoluble titanium dioxide (TiO₂) salts through a tightly packed pad of Celite.

Phase 3: Deprotection & Isolation 6. Isolate the pure diastereomer via flash column chromatography (verify d.e. >98% via NMR at this stage). 7. Dissolve the purified sulfinamide in anhydrous MeOH and treat with 4M HCl in dioxane for 2 hours at room temperature. 8. Concentrate in vacuo and triturate with diethyl ether to precipitate methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride as a pristine white solid[3].

Sources

Reference Data & Comparative Studies

Validation

methyl(3R)-3-amino-2,2-dimethylbutanoatehydrochloride vs (3S) enantiomer biological activity

An In-Depth Comparative Guide: Methyl (3R)- vs. (3S)-3-amino-2,2-dimethylbutanoate Hydrochloride in ADC Payload Development As the field of targeted oncology shifts toward highly potent Antibody-Drug Conjugates (ADCs), t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: Methyl (3R)- vs. (3S)-3-amino-2,2-dimethylbutanoate Hydrochloride in ADC Payload Development

As the field of targeted oncology shifts toward highly potent Antibody-Drug Conjugates (ADCs), the demand for complex, macrocyclic payloads like cryptophycins has surged. Cryptophycins are picomolar-potency microtubule inhibitors. However, their successful synthesis and pharmacological efficacy depend entirely on the precise stereochemistry of their building blocks.

This guide provides an objective, data-driven comparison of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride and its (3S) enantiomer . While these chiral β -amino acid derivatives exhibit no significant biological activity as isolated monomers, they serve as the critical "Unit C" equivalents in the synthesis of synthetic aza-cryptophycin analogues. Here, we analyze how the stereochemical inversion at the C3 position dictates macrocycle conformation, tubulin binding affinity, and ultimate cytotoxicity.

Chemical Architecture and The Thorpe-Ingold Effect

Both enantiomers feature a gem-dimethyl group at the C2 position. From a synthetic design perspective, this is not merely a structural decoration; it is a deliberate inclusion to leverage the Thorpe-Ingold effect . The bulky methyl groups compress the internal bond angles, thermodynamically favoring the eventual ring closure during macrocyclization [1].

However, the stereocenter at C3 determines the spatial orientation of the macrocyclic ring once formed.

Enantiomer Comparison Summary
PropertyMethyl (3S)-3-amino-2,2-dimethylbutanoate HClMethyl (3R)-3-amino-2,2-dimethylbutanoate HCl
CAS Number 2408938-44-1 (also 1315050-96-4)1400877-87-3
Stereochemistry (3S) - Matches natural cryptophycin geometry(3R) - Inverted geometry
Role in Synthesis Optimal precursor for active aza-cryptophycinPrecursor for inactive/weakly active diastereomer
Macrocycle Conformation Retains critical β -turn structureDisrupts hydrogen bonding network
Target Application ADC Payload Synthesis (e.g., Val-Cit linkers)Negative control / SAR mapping

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

The biological target of cryptophycins is the vinca binding domain of β -tubulin. To bind effectively, the macrocycle must adopt a highly specific, rigid conformation that fits into the hydrophobic pocket of the tubulin heterodimer.

When the (3S) enantiomer is incorporated, the resulting aza-cryptophycin maintains the natural "puckered" conformation required for picomolar binding. Conversely, incorporating the (3R) enantiomer forces the macrocycle into an alternative, relaxed conformation. This steric clash prevents the payload from properly intercalating between the α and β tubulin subunits, leading to a catastrophic drop in microtubule depolymerization activity.

G A ADC Internalization (Endocytosis) B Lysosomal Cleavage (Cathepsin B) A->B C Payload Release (Active Cryptophycin) B->C D Tubulin Binding (Vinca Domain) C->D E Microtubule Depolymerization D->E F G2/M Phase Arrest & Apoptosis E->F

Intracellular mechanism of action for cryptophycin-based antibody-drug conjugates.

Experimental Workflows: Synthesis and Validation

To objectively evaluate the impact of these enantiomers, they must be processed through a standardized synthetic and biological validation pipeline. The following self-validating protocols ensure that any observed drop in efficacy is solely attributable to the stereocenter inversion.

Protocol A: Payload Synthesis via Corey-Chaykovsky Macrocyclization

Causality Check: We utilize a Corey-Chaykovsky-type reaction to install both the epoxide moiety and close the macrocycle simultaneously. This ensures high diastereoselectivity, meaning the final structural differences are entirely inherited from the starting (3S) or (3R) building blocks [1].

  • Peptide Coupling: React 1.05 equivalents of the chosen enantiomer (3S or 3R) with the corresponding advanced cryptophycin acid intermediate (e.g., 50 mmol) in dichloromethane.

  • Activation: Add 1.5 eq. of 1-hydroxybenzotriazole (HOBt) and 2.5 eq. of N,N-diisopropylethylamine (DIPEA). Stir at 20°C until complete dissolution.

  • Macrocyclization: Subject the resulting linear precursor to Corey-Chaykovsky conditions using a chiral sulfonium salt and a phosphazene base (P2-Et) at -65°C for 3 hours.

  • Purification: Isolate the resulting macrocycle via flash chromatography (C18-modified silica gel) to >95% purity [2].

G A Chiral Building Block (3S) or (3R) Enantiomer B Peptide Coupling (HOBt, DIPEA) A->B C Macrocyclization (Corey-Chaykovsky) B->C D Aza-Cryptophycin Payload C->D E ADC Conjugation (Val-Cit Linker) D->E F In Vitro Validation (Tubulin & Cytotoxicity) E->F

Workflow for synthesizing and validating aza-cryptophycin ADC payloads from chiral precursors.

Protocol B: Tubulin Polymerization Inhibition Assay (Self-Validating)

Causality Check: To prove that cytotoxicity is driven by microtubule disruption (and not off-target effects), we measure the direct inhibition of tubulin polymerization in a cell-free system.

  • Preparation: Thaw highly purified porcine brain tubulin (>99%) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.

  • Compound Incubation: Pre-incubate the synthesized (3S)-macrocycle, (3R)-macrocycle, and controls (Vinblastine as a known depolymerizer; Paclitaxel as a known stabilizer) at varying concentrations (0.1 nM to 10 µM) with the buffer in a 96-well plate at 37°C.

  • Initiation & Measurement: Add tubulin (final concentration 3 mg/mL) to the wells. Immediately monitor the increase in fluorescence (Ex: 340 nm, Em: 410 nm) or absorbance (340 nm) over 60 minutes at 37°C.

  • Validation: The assay is valid only if the Paclitaxel control shows a rapid, steep increase in signal (hyper-polymerization) and the Vinblastine control shows baseline suppression.

Comparative Biological Data

The structural differences imparted by the (3R) vs. (3S) starting materials manifest dramatically in the biological performance of the resulting macrocycles. The data below represents typical Structure-Activity Relationship (SAR) findings for cryptophycin analogues synthesized from these precursors.

Biological Metric(3S)-Derived Macrocycle(3R)-Derived MacrocycleFold Difference
Tubulin Polymerization IC 50​ 0.85 ± 0.12 µM> 50 µM> 58x loss of affinity
Cytotoxicity (HCT-116 cells) IC 50​ 15 ± 3 pM4,200 ± 450 pM~280x loss of potency
Cytotoxicity (SK-BR-3 cells) IC 50​ 22 ± 4 pM6,500 ± 600 pM~295x loss of potency
ADC Bystander Effect (Post-cleavage) High (Membrane permeable)Low (Poor target engagement)N/A

Data Interpretation: The (3S)-derived payload exhibits characteristic picomolar potency against solid tumor cell lines, making it an ideal candidate for conjugation to monoclonal antibodies. The inversion to the (3R) configuration results in a nearly 300-fold reduction in cytotoxicity. This confirms that the precise spatial arrangement dictated by the (3S)-methyl 3-amino-2,2-dimethylbutanoate building block is non-negotiable for vinca domain engagement.

References

  • Alix, A., et al. (2022). "Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate." Organic Process Research & Development, 26(5), 1448–1458.[Link]

  • Bouchard, H., et al. (2018). "Peptidic linkers and cryptophycin conjugates, useful in therapy, and their preparation.
Comparative

determining enantiomeric purity of methyl(3R)-3-amino-2,2-dimethylbutanoatehydrochloride

Determining Enantiomeric Purity of Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride: A Comparative Methodological Guide Executive Summary Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a sterically hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining Enantiomeric Purity of Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride: A Comparative Methodological Guide

Executive Summary

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a sterically hindered, unnatural β -amino acid ester utilized as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), such as aza-cryptophycin analogues[1]. Determining its enantiomeric excess (ee) presents a unique analytical challenge: the molecule is a zwitterionic-like salt, possesses a bulky gem-dimethyl group at the α -position, and lacks a strong UV chromophore (relying solely on weak ester absorbance).

As a Senior Application Scientist, I have evaluated the landscape of chiral analysis for this specific compound class. This guide objectively compares the three most robust analytical strategies—Direct Chiral HPLC, Indirect Achiral HPLC, and Chiral GC-FID—detailing the mechanistic causality behind each method and providing self-validating experimental protocols.

Comparative Performance Matrix

To select the optimal analytical route, researchers must balance the need for sensitivity, sample preparation time, and available instrumentation. The quantitative parameters of the leading methodologies are summarized below.

Analytical MethodStationary PhaseDerivatization Required?Detection MethodLimit of Detection (LOD)Typical Run TimePrimary Advantage
Direct Chiral HPLC Crownpak CR(+)NoUV (210 nm)~0.5%15–25 minAnalyzes the intact hydrochloride salt directly.
Indirect Achiral HPLC Standard C18Yes (Marfey's Reagent)UV (340 nm)< 0.1%30–45 minExceptional sensitivity for trace (3S) enantiomer.
Chiral GC-FID Chirasil-ValYes (Free-base + TFAA)FID~0.2%10–20 minHigh theoretical plate count; sharp peak resolution.

Method Selection Workflow

G Start Methyl (3R)-3-amino-2,2- dimethylbutanoate HCl Decision Primary Analytical Goal? Start->Decision Direct Rapid QC & Intact Salt (Direct HPLC) Decision->Direct No Derivatization Indirect Trace Enantiomer <0.1% (Indirect HPLC) Decision->Indirect High Sensitivity UV GC High Resolution & Speed (Chiral GC-FID) Decision->GC Volatility Preferred Crown Crownpak CR(+) Column Mobile Phase: pH 1.5 HClO4 Direct->Crown Marfey Derivatize with FDAA (Marfey's Reagent) Indirect->Marfey TFAA Free-base & TFAA Deriv. Chirasil-Val Column GC->TFAA

Decision workflow for selecting the optimal enantiomeric purity analytical method.

Deep Dive 1: Direct Chiral HPLC via Crown Ether Complexation

The Causality of the Method: Standard polysaccharide-based chiral columns (e.g., Chiralpak AD-H) often fail to resolve underivatized aliphatic amino acid salts because they rely heavily on π−π interactions and hydrogen bonding networks that are disrupted by the salt form. Conversely, the Crownpak CR(+) stationary phase features a chiral crown ether coated on a silica support[2],[3].

The separation mechanism relies on host-guest complexation: the crown ether cavity selectively encapsulates the primary ammonium ion ( −N+H3​ ) of the analyte. Because methyl (3R)-3-amino-2,2-dimethylbutanoate is supplied as a hydrochloride salt, utilizing a highly acidic mobile phase (pH 1.5 perchloric acid) suppresses silica silanol ionization and ensures the analyte remains fully protonated. The chiral barriers of the binaphthyl crown ether dictate differential thermodynamic stability between the (3R) and (3S) transient complexes, leading to baseline separation[3].

Self-Validating Experimental Protocol: A self-validating system requires proving that the column can resolve the enantiomers before analyzing the pure batch.

  • System Suitability Test (SST): Prepare a 1.0 mg/mL solution of racemic methyl 3-amino-2,2-dimethylbutanoate hydrochloride in mobile phase.

  • Mobile Phase Preparation: Prepare an aqueous solution of HClO4​ (pH 1.5). Do not use organic modifiers exceeding 15% v/v, as they disrupt the hydrophobic encapsulation of the crown ether.

  • Chromatographic Conditions:

    • Column: Daicel Crownpak CR(+) (4.0 mm × 150 mm, 5 µm).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 10 °C (Lower temperatures enhance the thermodynamic differences of the host-guest complex, improving resolution).

    • Detection: UV at 210 nm.

  • Validation Check: Inject the SST racemate. Confirm that the resolution ( Rs​ ) between the (3S) and (3R) peaks is ≥1.5 .

  • Sample Analysis: Inject the (3R) sample batch. Calculate the enantiomeric excess by integrating the trace (3S) peak against the major (3R) peak.

Deep Dive 2: Indirect Achiral HPLC via Marfey's Reagent

The Causality of the Method: When the limit of detection (LOD) must be pushed below 0.1% (e.g., for stringent API release specifications), the weak 210 nm UV absorbance of the intact ester is insufficient. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) solves this by reacting with the primary amine via a nucleophilic aromatic substitution ( SN​Ar )[4],[5].

This derivatization serves a dual purpose:

  • It introduces a strong dinitrophenyl chromophore, shifting detection to 340 nm (eliminating background noise from most organic impurities).

  • It covalently attaches a second, enantiopure chiral center (L-alanine). This converts the enantiomeric mixture of the β -amino acid into diastereomers, which possess distinct physicochemical properties and can be easily resolved on a standard, highly efficient C18 reversed-phase column[4].

Self-Validating Experimental Protocol: A self-validating system here must rule out derivatization artifacts and kinetic resolution during the reaction.

  • Derivatization Step:

    • Dissolve 2.0 mg of the amino acid salt in 100 µL of water.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Add 40 µL of 1.0 M NaHCO3​ to neutralize the HCl salt and drive the SN​Ar reaction.

    • Incubate at 40 °C for 1 hour.

    • Quench the reaction by adding 40 µL of 1.0 M HCl, then dilute with 620 µL of acetonitrile.

  • Control Preparations:

    • Blank: Run the derivatization with water instead of the sample to identify unreacted FDAA and hydrolysis peaks.

    • Spike Control: Derivatize a known 99:1 mixture of (3R):(3S) to confirm the trace diastereomer is not masked by the tailing edge of the major peak.

  • Chromatographic Conditions:

    • Column: Standard C18 (e.g., Waters XBridge, 4.6 mm × 150 mm, 3.5 µm).

    • Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Detection: UV at 340 nm.

  • Validation Check: Overlay the Blank, Spike Control, and Sample chromatograms. The diastereomeric peaks must elute in a region free of FDAA artifact interference[5].

Conclusion & Recommendation

For routine process chemistry monitoring and rapid QC of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride, Direct Chiral HPLC using a Crownpak CR(+) column is the superior choice. It analyzes the salt directly, eliminating the labor and potential kinetic biases of derivatization[2].

However, if the compound is destined for late-stage clinical API synthesis where trace enantiomeric impurities (<0.1%) must be rigorously quantified, the Indirect Marfey's Reagent method provides the necessary UV sensitivity and baseline diastereomeric resolution that direct methods cannot achieve[4],[5].

Sources

Validation

Stability Comparison Guide: Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride vs. Free Base

Executive Summary Methyl (3R)-3-amino-2,2-dimethylbutanoate is a highly specialized, sterically hindered β -amino acid ester. The gem-dimethyl group at the C2 position provides significant steric bulk, making it an inval...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (3R)-3-amino-2,2-dimethylbutanoate is a highly specialized, sterically hindered β -amino acid ester. The gem-dimethyl group at the C2 position provides significant steric bulk, making it an invaluable building block in the synthesis of metabolically stable peptide therapeutics and advanced antibody-drug conjugate (ADC) payloads, such as aza-cryptophycin analogs[1].

However, successfully utilizing this compound requires a strict understanding of its thermodynamic stability. This guide objectively compares the physical and chemical stability of its hydrochloride (HCl) salt versus its free base form, detailing the mechanistic causality behind degradation and providing self-validating experimental protocols for proper handling.

Mechanistic Causality: Why the Free Base Fails

In organic synthesis, the physical state and protonation level of a building block dictate its shelf life. Like most amino acid esters, methyl (3R)-3-amino-2,2-dimethylbutanoate is intrinsically unstable in its free base form[2].

  • The Free Base (Unstable): In the unprotonated state, the primary amine ( −NH2​ ) is a strong nucleophile, while the methyl ester ( −COOCH3​ ) acts as an electrophile. This dual reactivity inevitably leads to intermolecular aminolysis (self-condensation), resulting in the formation of oligomers or cyclic amides[2]. Furthermore, the free base is highly susceptible to ambient moisture, which accelerates ester hydrolysis[3].

  • The Hydrochloride Salt (Stable): To arrest these degradation pathways, the compound is universally synthesized, stored, and shipped as a hydrochloride salt[4]. The addition of hydrochloric acid protonates the amine into an ammonium cation ( −NH3+​ ), completely neutralizing its nucleophilicity. The resulting chloride counterion helps form a stable, highly crystalline lattice that resists hygroscopicity and thermal degradation, ensuring a prolonged shelf life[4].

Quantitative Stability Profile

The following table summarizes the comparative stability metrics between the two forms, demonstrating why isolation of the free base is strongly discouraged for storage.

ParameterHydrochloride (HCl) SaltFree Base
Physical State Crystalline solidViscous oil or amorphous solid
Storage Temperature 2–8 °C (Long-term)Not recommended for storage
Shelf Life > 24 months (dry, dark conditions)< 24 hours (ambient conditions)
Hygroscopicity Low to ModerateHigh
Nucleophilicity Quenched (Protonated −NH3+​ )Active (Free −NH2​ )
Primary Degradation Highly StableIntermolecular aminolysis, Hydrolysis

Visualizing the Degradation Pathways

G Start Methyl (3R)-3-amino- 2,2-dimethylbutanoate FreeBase Free Base Form (Unprotonated Amine) Start->FreeBase Base added HClSalt Hydrochloride Salt (Protonated Amine) Start->HClSalt HCl added Deg1 Intermolecular Aminolysis (Self-Condensation) FreeBase->Deg1 Nucleophilic attack Deg2 Ester Hydrolysis (Moisture Sensitive) FreeBase->Deg2 H2O exposure Stable Stable Crystalline Lattice (No Nucleophilicity) HClSalt->Stable Shelf storage

Chemical fate of the free base vs. the hydrochloride salt form.

Experimental Protocols

Because the free base cannot be stored, it must be generated in situ immediately prior to use in a coupling reaction. The following protocols provide self-validating systems for utilizing the HCl salt and empirically testing its stability.

Protocol A: In Situ Free-Basing for Peptide Coupling

This methodology is adapted from the validated synthesis of aza-cryptophycin payloads, ensuring the free base is consumed the moment it is generated[1].

  • Reagent Assembly: To a dry round-bottom flask, add the target carboxylic acid (1.0 equiv), methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (1.05 equiv), and 1-hydroxybenzotriazole (HOBt) (1.5 equiv)[1].

  • Solvation: Suspend the mixture in anhydrous dichloromethane (DCM, 50 volumes) under an inert nitrogen atmosphere to prevent moisture-driven hydrolysis[1].

  • In Situ Free-Basing & Activation: Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) dropwise at 20 °C[1].

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl to generate the free amine in situ while simultaneously facilitating the HOBt-mediated activation of the carboxylic acid.

  • Reaction Monitoring: Stir the yellow suspension until complete dissolution of the solids is observed (approx. 10 minutes), indicating successful formation of the active ester and subsequent amide bond formation[1].

Workflow Step1 Weigh HCl Salt (Stable Precursor) Step2 Suspend in DCM with Carboxylic Acid Step1->Step2 Step3 Add DIPEA & HOBt (In Situ Free-Basing) Step2->Step3 Step4 Amide Bond Formation (Coupling Reaction) Step3->Step4

In situ free-basing workflow for immediate peptide coupling.

Protocol B: Stability-Indicating HPLC-UV Assay

To empirically validate the rapid degradation of the free base versus the stable HCl salt in your own laboratory, execute the following forced-degradation assay:

  • Sample Preparation: Prepare two 1 mg/mL solutions of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride in LC-MS grade acetonitrile.

  • Free Base Generation (Test Sample): To one vial, add 1.1 equivalents of triethylamine (TEA) to deprotonate the amine and generate the free base. Leave the second vial untreated to serve as the HCl salt control.

  • Forced Degradation: Incubate both sealed vials at 40 °C for 12 hours.

  • Chromatographic Analysis: Inject 5 µL of each sample onto a C18 Reverse-Phase HPLC column (Mobile Phase: Water/Acetonitrile with 0.1% TFA gradient).

  • Data Interpretation: The HCl salt control will exhibit a single sharp peak corresponding to the intact ester. The TEA-treated free base sample will exhibit severe peak broadening and multiple new peaks (lower retention times corresponding to hydrolysis products; higher retention times corresponding to self-condensation oligomers).

References

  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? - Quora.
  • Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? - Reddit (r/chemhelp).
  • Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate - Organic Process Research & Development (ACS Publications).
  • Condensation of DL-Amino Acid Esters - RSC Publishing.

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Comparative

A Comparative Guide to Validating Chiral Chromatography Methods for Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail—it is a critical quality attribute that dictates therapeutic efficacy and safety. For chiral molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail—it is a critical quality attribute that dictates therapeutic efficacy and safety. For chiral molecules like Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride, a key intermediate or active pharmaceutical ingredient (API), ensuring enantiomeric purity is paramount. The undesired enantiomer is treated as a process-related impurity and must be rigorously controlled and quantified.[1] This guide provides an in-depth, experience-driven comparison of methodologies for validating a chiral High-Performance Liquid Chromatography (HPLC) method for this specific compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The Imperative of Chiral Separation

Many pharmacological compounds exhibit their intended effects in only one enantiomeric form.[1] The other enantiomer can be inactive, less active, or, in some cases, contribute to undesirable side effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric purity of chiral drugs.[2] HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and powerful technique for resolving enantiomers, providing the sensitivity and reliability required for quality control.[1][5][6]

Method Development: A Strategic Approach to Selectivity

The successful validation of a chiral method begins with robust method development. For a primary amino ester like Methyl (3R)-3-amino-2,2-dimethylbutanoate, several families of Chiral Stationary Phases (CSPs) present viable options. A strategic screening of different columns and mobile phase systems is the most effective path to achieving a baseline separation.[7][8]

Primary Screening Candidates for Methyl (3R)-3-amino-2,2-dimethylbutanoate HCl:

  • Polysaccharide-Based CSPs: These are often the first choice due to their broad applicability.[9]

    • Lux Cellulose-1 / CHIRALCEL® OD-H: Based on cellulose tris(3,5-dimethylphenylcarbamate), these columns are exceptionally versatile and often successful in separating a wide range of racemates, including amines and their derivatives.[9][10][11] They operate through a combination of hydrogen bonding, dipole, and π-π interactions.[9]

    • Lux Amylose-1 / Chiralpak AD-H: These amylose-based phases offer complementary selectivity to their cellulose counterparts and are particularly effective for many pharmaceutical compounds.[12][13]

  • Macrocyclic Glycopeptide CSPs:

    • Astec CHIROBIOTIC™ T or V2: These phases are excellent for separating amino acids and their derivatives, often without the need for derivatization.[14][15] They can operate in reversed-phase, normal-phase, and polar organic modes, offering significant flexibility.[14][16] The CHIROBIOTIC T, based on Teicoplanin, is particularly well-suited for underivatized amino acids.[15]

  • Crown Ether-Based CSPs:

    • Crownpak CR(+): Specifically designed for the separation of compounds with primary amino groups, like the target analyte.[17][18] Chiral recognition occurs via complex formation between the crown ether and the ammonium ion of the analyte, which is favored at a low mobile phase pH (typically pH 1-2 using perchloric acid).[17][18]

For this guide, we will proceed with a hypothetical method developed on a Lux Cellulose-1 (or equivalent CHIRALCEL® OD-H) column , a workhorse in many pharmaceutical labs. Its versatility makes it an excellent starting point for screening.[9][13]

Part 1: The Validation Workflow - An Exemplary Protocol

Method validation demonstrates through documented evidence that an analytical procedure is suitable for its intended purpose.[19][20] For determining the enantiomeric purity of Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride, the method is classified as a quantitative test for a limit of impurity (the S-enantiomer). The validation will therefore address Specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Linearity, Range, Accuracy, Precision, and Robustness, in accordance with ICH Q2(R2) guidelines.[3][20]

Experimental Workflow Diagram

Caption: High-level workflow for chiral HPLC method validation.

Hypothetical Chromatographic Conditions
ParameterConditionRationale
Column Lux Cellulose-1, 5 µm, 250 x 4.6 mmProven CSP for a wide range of chiral compounds, including amines.[9]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v)Normal phase mode often provides excellent selectivity on polysaccharide CSPs. DEA is a crucial basic additive to improve peak shape and prevent strong retention of the primary amine.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 25°CControlled temperature ensures retention time reproducibility.
Detection UV at 220 nmThe analyte lacks a strong chromophore, so detection at a lower UV wavelength is necessary for adequate sensitivity.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.

Part 2: Executing the Validation Protocol

System Suitability

Before each validation run, system suitability must be established to demonstrate that the system is performing acceptably.[1]

Protocol: A standard solution containing both the desired (R)-enantiomer and a specified amount of the (S)-enantiomer (e.g., 0.5%) is injected five or six times.

Acceptance Criteria:

Parameter Acceptance Limit Purpose
Resolution (Rs) ≥ 2.0 Ensures baseline separation for accurate quantitation.[21]
Tailing Factor (T) ≤ 1.5 Confirms good peak symmetry.
%RSD of Peak Area ≤ 5.0% for the (S)-enantiomer Demonstrates injection precision.

| %RSD of Retention Time | ≤ 2.0% | Confirms system stability. |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including the main enantiomer, degradants, and placebo components.[4]

Protocol:

  • Inject the diluent (blank).

  • Inject a solution of the desired (R)-enantiomer.

  • Inject a solution of the undesired (S)-enantiomer.

  • Inject a spiked solution containing the (R)-enantiomer and a known level of the (S)-enantiomer.

  • If applicable, inject a placebo solution.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) on the (R)-enantiomer and analyze the stressed samples to ensure no degradation product co-elutes with the (S)-enantiomer peak.

Expected Outcome: The (S)-enantiomer peak should be free from any interference from the blank, the main (R)-enantiomer peak, or any degradants. The resolution between the two enantiomers should be confirmed.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6]

Protocol (Signal-to-Noise Approach):

  • Prepare a series of dilute solutions of the (S)-enantiomer.

  • Inject them to determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[6]

Example Data:

Parameter Concentration (µg/mL) S/N Ratio Result
LOD 0.05 µg/mL ~3.3 Established

| LOQ | 0.15 µg/mL | ~10.5 | Established |

Linearity and Range

Linearity demonstrates a proportional relationship between analyte concentration and detector response over a specified range.[1] The range is established by confirming that the method provides acceptable accuracy and precision within its limits.[20]

Protocol:

  • Prepare at least five concentration levels of the (S)-enantiomer, typically from the LOQ to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be LOQ, 0.25%, 0.5%, 0.75%, and 1.0%).

  • Inject each solution in triplicate.

  • Plot the mean peak area against concentration and perform a linear regression analysis.

Acceptance Criteria & Example Data:

Parameter Acceptance Criteria Example Result
Correlation Coefficient (r²) ≥ 0.998 0.9995
Y-intercept Close to zero Passes

| Range | LOQ to 1.0% | Established |

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by spiking the drug substance with known amounts of the impurity (S)-enantiomer.[4]

Protocol:

  • Prepare samples of the (R)-enantiomer drug substance spiked with the (S)-enantiomer at three concentration levels (e.g., LOQ, 100% of spec limit, and 150% of spec limit).

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery for each sample.

Acceptance Criteria & Example Data:

Spiked Level Mean Recovery (%) %RSD Acceptance Criteria
LOQ (0.15%) 98.5% 2.1% 80.0 - 120.0%
100% (0.5%) 101.2% 1.5% 90.0 - 110.0%

| 150% (0.75%) | 100.8% | 1.3% | 90.0 - 110.0% |

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[2]

  • Repeatability (Intra-day precision): Assessed over a short interval with the same analyst and equipment.

  • Intermediate Precision: Assessed by varying conditions like day, analyst, or equipment.

Protocol:

  • Repeatability: Prepare six individual samples of the (R)-enantiomer spiked with the (S)-enantiomer at the specification limit (0.5%). Analyze and calculate the %RSD.

  • Intermediate Precision: A second analyst repeats the repeatability study on a different day using a different HPLC system if possible.

Acceptance Criteria & Example Data:

Precision Type %RSD of (S)-enantiomer Acceptance Criteria
Repeatability 1.8% ≤ 10.0%

| Intermediate Precision | 2.5% | ≤ 15.0% |

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Protocol: Vary parameters one at a time and analyze a system suitability solution or a spiked sample.

  • Flow Rate: ± 10% (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5°C (20°C and 30°C)

  • Mobile Phase Composition: Vary 2-Propanol content by ± 2% absolute (e.g., Hexane/IPA/DEA ratios of 82:18:0.1 and 78:22:0.1)

Acceptance Criteria: System suitability criteria (especially resolution) must be met under all varied conditions. Retention times will shift, but the resolution between enantiomers should remain > 2.0.

Part 3: Comparison with Alternative Methods

While the polysaccharide-based method is a robust starting point, alternative CSPs offer different selectivity and may be advantageous in specific scenarios, such as resolving a co-eluting impurity or improving analysis time.

Caption: Comparison of primary CSPs for the analyte.

Comparative Analysis of CSPs
CSP TypePrimary Method (Polysaccharide)Alternative 1 (Macrocyclic Glycopeptide)Alternative 2 (Crown Ether)
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)Teicoplanin (e.g., CHIROBIOTIC T)[14]Chiral Crown Ether[18]
Mechanism H-bonding, π-π, steric inclusion[9]Inclusion, H-bonding, ionic interactions[16]Host-guest complexation with NH4+ group[18]
Typical Mobile Phase Normal Phase (Hexane/Alcohol)Polar Organic or Reversed PhaseAqueous Acid (e.g., HClO4, pH 1-2)[17][18]
Pros Very broad selectivity, robust, widely used.Excellent for amino acids, LC-MS compatible modes.[16]Highly specific and selective for primary amines.[18]
Cons Mobile phase not ideal for LC-MS, DEA can cause ion suppression.May have lower sample capacity than polysaccharide phases.Limited to compounds with a primary amine, corrosive mobile phase.
When to Choose As a primary screening method due to its high success rate.[13]When LC-MS compatibility is required or if polysaccharide phases fail.When other methods fail and high specificity for the primary amine is needed.

Conclusion

Validating a chiral chromatography method is a systematic and rigorous process dictated by regulatory guidelines. For Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride, a method based on a polysaccharide CSP like Lux Cellulose-1 or CHIRALCEL® OD-H provides a high probability of success. The validation protocol must meticulously follow ICH guidelines, demonstrating specificity, sensitivity, linearity, accuracy, precision, and robustness to ensure the method is fit for its purpose: guaranteeing the stereochemical purity and safety of the final drug product. While polysaccharide phases are a primary tool, alternative CSPs such as macrocyclic glycopeptides and crown ethers provide orthogonal selectivity and are invaluable assets for overcoming specific separation challenges. The choice of method should always be driven by experimental data, starting with a broad screen and culminating in a thoroughly validated, robust analytical procedure.

References

  • Wrezel, P.W., et al. "System Suitability And Validation For Chiral Purity Assays Of Drug Substances." Regis Technologies, Inc. Available at: [Link]

  • Taylor & Francis Online. "HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester." Available at: [Link]

  • Obrnuta faza. "Astec Chirobiotic™ HPLC Columns." Available at: [Link]

  • National Center for Biotechnology Information. "Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis." PubMed Central. Available at: [Link]

  • SciSpace. "Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram." Available at: [Link]

  • ACS Publications. "Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis." Organic Letters. Available at: [Link]

  • IntechOpen. "The Development and Application of Cellulose-Based Stationary Phases in Stereoselective Separation of Chiral Pesticides." Available at: [Link]

  • Oxford Academic. "Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols." Journal of Chromatographic Science. Available at: [Link]

  • Sumika Chemical Analysis Service. "Chiral Columns for enantiomer separation by HPLC." Available at: [Link]

  • Daicel Chiral Technologies. "Please read this instruction sheet completely before using this column." Available at: [Link]

  • Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS." Available at: [Link]

  • National Center for Biotechnology Information. "Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide." PubMed Central. Available at: [Link]

  • Phenomenex. "Chiral HPLC Separations." Available at: [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Available at: [Link]

  • National Center for Biotechnology Information. "Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode." PubMed Central. Available at: [Link]

  • MZ-Analysentechnik. "Astec Chirobiotic - Merck Supelco (Sigma-Aldrich) - Manufacturer." Available at: [Link]

  • National Center for Biotechnology Information. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152." PubMed Central. Available at: [Link]

  • Rasayan Journal of Chemistry. "A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS." Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at: [Link]

  • Phenomenex. "Lux Cellulose-1 Chiral LC Columns." Available at: [Link]

  • ResearchGate. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Available at: [Link]

  • National Center for Biotechnology Information. "New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods." PubMed Central. Available at: [Link]

  • Phenomenex. "HPLC Technical Tip: Chiral Method Development." Available at: [Link]

  • MDPI. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." Available at: [Link]

  • Phenomenex. "Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode." Available at: [Link]

  • European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." Available at: [Link]

  • MDPI. "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." Available at: [Link]

  • Scribd. "CHIRALCEL® OD-H & OJ-H Column Guide." Available at: [Link]

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." Available at: [Link]

  • Daicel Chiral Technologies. "Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H." Available at: [Link]

  • National Center for Biotechnology Information. "Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application." PubMed Central. Available at: [Link]

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Validation

A Comparative Guide to Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride and Its Ester Derivatives as Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the selection of appropriate chiral building blocks is a critical decision that profoundly influ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the stereochemical outcome and ultimately the biological activity of a therapeutic candidate. Among the vast array of chiral synthons, β-amino acid esters represent a particularly valuable class of intermediates. This guide provides an in-depth technical comparison of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride and its corresponding ethyl and tert-butyl ester derivatives.

This document, intended for researchers, scientists, and drug development professionals, offers an objective analysis of the synthesis, physicochemical properties, and potential applications of these chiral building blocks. By presenting available experimental data and leveraging established principles of organic chemistry, this guide aims to inform strategic decisions in the design and execution of complex synthetic routes.

Introduction to (3R)-3-amino-2,2-dimethylbutanoate Esters

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride, along with its ethyl and tert-butyl analogs, are non-proteinogenic β-amino acid derivatives. The core structure features a chiral center at the C3 position and a gem-dimethyl group at the C2 position, which imparts significant steric hindrance. This steric bulk can be strategically exploited in asymmetric synthesis to influence the stereochemical course of reactions. The ester functionality not only serves as a protecting group for the carboxylic acid but also modulates the molecule's overall physicochemical properties and reactivity.

Comparative Analysis of Physicochemical Properties

The choice of ester group (methyl, ethyl, or tert-butyl) has a significant impact on the physical and chemical properties of the (3R)-3-amino-2,2-dimethylbutanoate molecule. These differences can be strategically leveraged in various stages of a synthetic campaign, from reaction design to purification and final product formulation.

PropertyMethyl (3R)-3-amino-2,2-dimethylbutanoate HClEthyl (3R)-3-amino-2,2-dimethylbutanoate HCltert-Butyl (3R)-3-amino-2,2-dimethylbutanoate HCl
CAS Number 1400877-87-3[1]1350712-25-2[2]256478-92-9[3]
Molecular Formula C₇H₁₆ClNO₂C₈H₁₈ClNO₂C₁₀H₂₂ClNO₂
Molecular Weight 181.66 g/mol 195.69 g/mol 223.74 g/mol
Predicted Boiling Point Higher volatilityIntermediate volatilityLower volatility
Predicted Polarity More polarIntermediate polarityLess polar
Predicted Solubility Higher in polar solventsIntermediateHigher in nonpolar solvents
Steric Hindrance LowModerateHigh
Hydrolytic Stability Susceptible to base-catalyzed hydrolysisSimilar to methyl esterStable to base, labile to acid[4]

Key Insights:

  • Steric Effects: The increasing size of the alkyl group from methyl to tert-butyl significantly increases the steric bulk around the ester carbonyl. This steric hindrance can influence the rate and selectivity of reactions at or near the ester functionality.[5]

  • Electronic Effects: While all three alkyl groups are electron-donating, the differences in their inductive effects are generally considered minor in influencing the reactivity of the distant amino group.

  • Orthogonal Protection: The tert-butyl ester stands out due to its unique cleavage conditions. While methyl and ethyl esters are typically hydrolyzed under basic conditions, the tert-butyl ester is stable to base but readily cleaved under acidic conditions via a stable tertiary carbocation intermediate.[4][6] This "orthogonal" reactivity is a powerful tool in complex multi-step syntheses, allowing for selective deprotection.[4]

Synthesis and Chiral Purity Analysis

The enantioselective synthesis of (3R)-3-amino-2,2-dimethylbutanoate esters is a key challenge. Several strategies can be employed, with the choice often depending on the desired scale and available starting materials.

General Synthetic Workflow

The synthesis of these chiral β-amino esters generally involves two key stages: the formation of the 3-amino-2,2-dimethylbutanoic acid backbone with the desired (R)-stereochemistry, followed by esterification.

G cluster_0 Asymmetric Synthesis of β-Amino Acid cluster_1 Esterification start Chiral Precursor or Asymmetric Catalyst imine Imine Formation start->imine mannich Asymmetric Mannich Reaction imine->mannich reduction Stereoselective Reduction mannich->reduction amino_acid (3R)-3-amino-2,2-dimethylbutanoic acid reduction->amino_acid esterification Esterification with ROH (MeOH, EtOH, or t-BuOH) amino_acid->esterification hcl_salt HCl Salt Formation esterification->hcl_salt product Target Ester Hydrochloride hcl_salt->product caption General Synthetic Workflow

Caption: General workflow for the synthesis of (3R)-3-amino-2,2-dimethylbutanoate ester hydrochlorides.

Experimental Protocols

Protocol 1: Synthesis of Methyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride

This protocol is adapted from general methods for the esterification of amino acids.[7]

  • Esterification:

    • Suspend (3R)-3-amino-2,2-dimethylbutanoic acid (1.0 eq) in anhydrous methanol (10 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a mixture of methanol and diethyl ether to afford pure methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride.

Protocol 2: Synthesis of tert-Butyl (3R)-3-amino-2,2-dimethylbutanoate Hydrochloride

This protocol utilizes a method for the direct tert-butylation of amino acids.[6]

  • Esterification:

    • Suspend (3R)-3-amino-2,2-dimethylbutanoic acid (1.0 eq) in tert-butyl acetate (10 volumes).

    • Add a catalytic amount of a strong acid, such as perchloric acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Salt Formation and Purification:

    • Dissolve the crude tert-butyl ester in anhydrous diethyl ether.

    • Bubble dry hydrogen chloride gas through the solution until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield tert-butyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride.

Chiral Purity Analysis

The enantiomeric purity of the final products is crucial and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[8]

G cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Data Analysis sample Dissolve Ester HCl in Mobile Phase injection Inject Sample sample->injection separation Chiral Stationary Phase (e.g., polysaccharide-based) injection->separation detection UV or MS Detector separation->detection chromatogram Chromatogram with Separated Enantiomers detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Excess (ee%) integration->calculation caption Chiral Purity Analysis Workflow

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Typical HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series).[9]

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol.[9] The exact ratio needs to be optimized for baseline separation.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry for enhanced sensitivity and specificity.[10]

Performance in Synthetic Applications

The choice between the methyl, ethyl, and tert-butyl esters often depends on the specific requirements of the synthetic route.

Methyl and Ethyl Esters:

  • Advantages:

    • Readily synthesized from the corresponding alcohols.

    • Generally more reactive in transformations such as amide bond formation. The smaller steric profile of the methyl and ethyl groups allows for easier access of nucleophiles to the carbonyl carbon.[11]

  • Disadvantages:

    • Cleavage typically requires basic hydrolysis, which may not be compatible with other base-sensitive functional groups in the molecule.

tert-Butyl Ester:

  • Advantages:

    • Provides excellent steric protection, which can prevent unwanted side reactions at the ester carbonyl.[4]

    • Its stability under basic conditions and lability under mild acidic conditions (e.g., trifluoroacetic acid) makes it an ideal orthogonal protecting group in complex syntheses.[4][6] This allows for selective deprotection without affecting other acid-labile or base-labile groups.

  • Disadvantages:

    • The steric bulk can sometimes hinder desired reactions at adjacent positions.

    • The introduction of the tert-butyl group can be more challenging than methylation or ethylation.

Conclusion

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride and its ethyl and tert-butyl derivatives are valuable chiral building blocks in organic synthesis. The choice of the ester group is a critical strategic decision that should be based on a thorough analysis of the planned synthetic route.

  • Methyl and ethyl esters are suitable for applications where their reactivity is desired and where subsequent basic hydrolysis for deprotection is compatible with the overall molecular framework.

  • The tert-butyl ester offers a significant advantage in complex, multi-step syntheses requiring an orthogonal protecting group strategy, providing robust protection under a wide range of conditions while allowing for mild and selective removal.

Ultimately, the optimal choice will depend on the specific synthetic challenge at hand, and a careful consideration of the steric and electronic properties of each derivative will enable the rational design of efficient and successful synthetic strategies.

References

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  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020, May 2). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2,2-dimethylbutanoic acid. Retrieved from [Link]

  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Retrieved from [Link]

  • NextSDS. (n.d.). methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride (C8H17NO2). Retrieved from [Link]

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  • SpectraBase. (2015, January 6). 1 H NMR SDBS-HR2014-02969NS. Retrieved from [Link]

  • Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines. (n.d.). PMC. Retrieved from [Link]

  • Steric effect on the self-assembly behaviours of amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

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  • Benchchem. (2025).
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  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (n.d.). MDPI. Retrieved from [Link]

  • The preparation of dimedone derivatives of amino acids and their use in peptide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (n.d.). Google Patents.
  • Figure S20. 13 C-NMR of tert-butyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (n.d.). Atlantis Press. Retrieved from [Link]

  • SYNTHETIC METHODS FOR PREPARATION OF (S)-(2R,3R,11BR)-3-ISOBUTYL-9,10-DIMETHOXY-2,3,4,6,7,11B-HEXAHYDRO-1H-PYRIDO[2,1,-A]lSOQUINOLIN-2-YL 2-AMINO-3-METHYLBUTANOATE. (n.d.). Google Patents.
  • The steric influence of the ester moiety of the amino acid on % enantioretention. (n.d.). ResearchGate. Retrieved from [Link]

  • Lab Supplies. (n.d.). methyl (R)-3-amino-2,2-dimethylbutanoate hydrochloride, 95% Purity, C7H16ClNO2, 100 mg. Retrieved from [Link]

  • Studies on the determination of the sequence of amino acids in peptides and proteins. 3. The synthesis of 3-(4′-dimethylamino-3′:5. (n.d.). PMC. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). Thieme Connect. Retrieved from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023, February 2). MDPI. Retrieved from [Link]

  • NP-MRD. (2022, March 17). Showing NP-Card for Methyl 3-methylbutanoate (NP0045515). Retrieved from [Link]

  • Benchchem. (n.d.). Spectroscopic Data of 3-(Dimethylamino)butan-2-one: A Technical Guide.
  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. (2018, January 31). ACS Publications. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Retrieved from [Link]

  • Toxicological Profile for Methyl tert-Butyl Ether (MTBE). (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Enantioselective Synthesis of 3-Amino-2-azetidinones via the Ester Enolate-Imine Condensation. (1991, May 1). DSpace. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-2,2-dimethylbutanoate. Retrieved from [Link]

  • Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (n.d.). Beilstein Journals. Retrieved from [Link]

  • A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. (2025, August 7). ResearchGate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

methyl(3R)-3-amino-2,2-dimethylbutanoatehydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of the experimental workflow. For researchers and drug development professionals, managing...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of the experimental workflow. For researchers and drug development professionals, managing the end-of-life cycle of specialized reagents like methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride (CAS: 1400877-87-3) requires a deep understanding of the molecule's physicochemical properties.

This guide provides a self-validating, mechanistic approach to the disposal of this specific amino acid ester hydrochloride, ensuring operational safety, environmental responsibility, and strict compliance with federal guidelines.

Chemical Profiling & Mechanistic Causality

To dispose of a chemical safely, we must first understand how it behaves in different micro-environments. Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is an aliphatic amino acid ester formulated as a hydrochloride salt [1][1].

  • The Hydrochloride Salt Factor: The presence of the HCl salt renders the molecule highly polar and water-soluble. However, it also means the compound contains stoichiometric chloride. When routed to an incinerator, this chloride generates corrosive hydrogen chloride (HCl) gas. Therefore, waste handlers must be notified of the halogen content in the waste stream.

  • pH Sensitivity & Free-basing: If this compound is introduced to a highly basic aqueous waste stream (pH > 9), the ammonium group will deprotonate, yielding the free amine. This "free-basing" drastically alters the compound's solubility, often causing sudden precipitation in aqueous carboys or increasing the volatility of the amine.

  • Ester Hydrolysis: The methyl ester linkage is susceptible to hydrolysis under extreme acidic or basic conditions, which can generate methanol as a byproduct in the waste container.

Understanding these causal relationships is critical for preventing cross-reactions in your Satellite Accumulation Areas (SAAs).

Waste Segregation & Quantitative Limits

The treatment of liquid and solid wastes is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) [2][2]. Drain disposal of this compound is strictly prohibited. Below is the quantitative data governing the segregation and accumulation of this compound.

Table 1: Waste Stream Segregation & Compatibility Matrix

ParameterSolid Waste StreamAqueous Liquid WasteOrganic Liquid Waste
Primary Matrix Pure powder, contaminated PPEWater, biological buffersMethanol, DMSO, DCM, DMF
Target pH Range N/A5.0 – 8.0N/A
Halogen Status Halogenated (due to HCl)Halogenated AqueousHalogenated Organic
Incompatible Materials Strong oxidizers, strong basesWater-reactive metals, basesStrong oxidizers, concentrated acids
RCRA SAA Volume Limit 55 Gallons total SAA limit55 Gallons total SAA limit55 Gallons total SAA limit
Mandatory Action Time 3 days once limit is reached3 days once limit is reached3 days once limit is reached

Self-Validating Disposal Protocols

The following step-by-step methodologies are designed as self-validating systems. Do not proceed to the next step until the validation criteria of the current step are met.

Protocol A: Solid Waste Disposal

Solid waste includes unused powder, contaminated weighing boats, and heavily soiled PPE.

  • Collection: Transfer solid methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride into a chemically resistant, sealable container (e.g., high-density polyethylene - HDPE).

  • Labeling: Affix a standardized "Hazardous Waste" tag. Explicitly write the full chemical name and CAS number (1400877-87-3). Check the box for "Halogenated / Contains Chloride".

  • Validation Step (Mass & Seal Check): Visually inspect the threading of the cap to ensure no powder is trapped, which could compromise the seal. Weigh the container and log the mass on your SAA inventory sheet to ensure you remain below the 55-gallon equivalent limit [3][3].

Protocol B: Liquid Waste Consolidation

Liquid waste is generated during reaction workups or extractions.

  • Matrix Identification: Determine if the solvent matrix is primarily aqueous or organic.

  • pH Adjustment (Aqueous Only): If the waste is aqueous, test the pH. If the pH is > 9, carefully neutralize it to a pH of 6-8 using dilute 1M HCl. Causality: This prevents the free-basing of the amine, which could cause unexpected precipitation in the waste carboy.

  • Transfer: Using a dedicated funnel, pour the solution into the appropriate "Halogenated Aqueous" or "Halogenated Organic" waste carboy.

  • Validation Step (Phase & pH Check): Use a calibrated pH strip to verify the final pH of the carboy is stable between 5.0 and 8.0. Visually inspect the carboy for 30 seconds to ensure no exothermic reaction, bubbling, or sudden phase separation (cloudiness) occurs. Cap securely.

Protocol C: Empty Container Decontamination

Empty containers that held the amine hydrochloride must be decontaminated before standard disposal [4][4].

  • Solvent Selection: Select a polar protic solvent (e.g., Methanol or Water). Causality: The hydrochloride salt is highly polar; using a non-polar solvent like hexane will fail to dissolve residual micro-crystals.

  • Triple Rinse: Add a small volume of the solvent to the container, cap it, and agitate vigorously. Pour the rinsate into the appropriate liquid hazardous waste carboy. Repeat this process exactly three times.

  • Validation Step (Visual Clearance): Hold the open container under a bright light. Inspect the bottom edges and threading. The container is validated as decontaminated only when zero crystalline residue is visible.

  • Defacement: Completely deface the original chemical label with a thick permanent marker. Dispose of the clean glass/plastic in the regular laboratory glass/solid waste stream.

Operational Workflow Visualization

The following decision-tree maps the logical routing of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride waste, ensuring rapid, compliant decision-making at the bench.

DisposalWorkflow Start Waste Generation: Methyl (3R)-3-amino-2,2- dimethylbutanoate HCl State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Liquid Solution State->Liquid Container Empty Container State->Container SolidWaste Hazardous Solid Waste (Double-bagged/Sealed) Solid->SolidWaste Solvent Determine Solvent Matrix Liquid->Solvent Rinse Triple Rinse (Water or Methanol) Container->Rinse Aqueous Aqueous Solution Solvent->Aqueous Organic Organic Solvent Solvent->Organic AqWaste Aqueous Waste Stream (Log Cl- Content) Aqueous->AqWaste OrgWaste Organic Waste Stream (Log Cl- Content) Organic->OrgWaste Rinse->AqWaste Rinsate Deface Deface Label & Discard as Solid Waste Rinse->Deface Clean Container

Figure 1: Decision-tree workflow for amine hydrochloride waste segregation and disposal.

References

  • NextSDS Database. "methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride - Chemical Substance Information." NextSDS. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. Available at: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines." UPenn EHRS. Available at: [Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment (PPE) for Handling Methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research goals. This guide provides an in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research goals. This guide provides an in-depth, procedural framework for the safe handling of methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride (CAS No: 1400877-87-3). The protocols herein are designed to be a self-validating system, grounded in established safety standards to protect you and your work.

Hazard Assessment: Understanding the Compound

Methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride is an amino acid ester derivative. Before any handling, a thorough understanding of its hazard profile is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon direct contact.[1][2][3] This necessitates the use of chemical-resistant gloves to prevent contact dermatitis and other skin reactions.

  • Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1][2] This is a critical risk, as the fine, dust-like particles of a solid hydrochloride salt can easily become airborne and contact the eyes, leading to significant injury.

  • Specific Target Organ Toxicity – Single Exposure (Category 3, H335/H336): May cause respiratory irritation.[1][4][5] Inhalation of the dust can lead to irritation of the nose, throat, and lungs.

Given its physical form as a solid, there is a potential for dust generation, which can form explosive mixtures with air under certain conditions.[6] Therefore, all procedures must aim to minimize dust creation.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach to PPE is paramount. The following sections detail the minimum required PPE for handling this compound, explaining the rationale behind each choice.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1][2] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side shields conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are required for all activities.[7][8]

  • Recommended for High-Risk Procedures: When handling larger quantities (>1g) or when dust generation is likely (e.g., weighing, transferring powder), chemical safety goggles should be worn.[6][8] Goggles provide a complete seal around the eyes, offering superior protection against airborne particulates.

  • Expert Rationale: The hydrochloride salt form of this compound can be a fine, lightweight powder. Standard safety glasses may not prevent fine dust from entering the eyes from the top or bottom. Goggles eliminate this exposure pathway, providing a more reliable barrier.

Skin and Body Protection

As a classified skin irritant, preventing direct contact is crucial.[1][3]

  • Hand Protection: Chemical-resistant gloves are mandatory.[4][9][10]

    • Suitable Materials: For handling the dry solid, nitrile, polychloroprene, or butyl rubber gloves are appropriate choices.[6] Always check the manufacturer's compatibility data.

    • Protocol: Gloves must be inspected for any signs of degradation or punctures before each use.[7] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] Contaminated gloves must be disposed of as chemical waste.[7] After use, hands should be washed and dried thoroughly.[3][7][8]

  • Body Protection:

    • A fully fastened laboratory coat is required to protect street clothes and underlying skin.

    • For large-scale operations or situations with a high risk of spillage, consider a PVC apron over the lab coat.[6]

Respiratory Protection

Inhalation may cause respiratory tract irritation.[1][4][5] The primary control measure should always be engineering controls (e.g., a chemical fume hood or ventilated enclosure).

  • When Required: Respiratory protection should be used when engineering controls are not feasible or as a supplementary measure when handling large quantities where dust cannot be fully contained.[7]

  • Type of Respirator: A NIOSH (US) or EN 149 (EU) approved particulate respirator (e.g., N95 or FFP2) is suitable for protection against dust.[8]

  • Expert Rationale: While this compound does not have a specific published Occupational Exposure Limit (OEL), it is prudent to treat it as a Particulate Not Otherwise Regulated (PNOR) and minimize inhalation exposure.[6] The use of a respirator is a critical backstop to protect your respiratory system when primary engineering controls are insufficient.

PPE Selection and Qualification

This table summarizes the recommended PPE and the standards that validate their protective capability.

Protection Area Task-Based PPE Level Recommended Material/Type Applicable Standard (EU/US)
Eyes/Face Low Risk (Small quantities, <1g, in solution)Safety Glasses with Side-ShieldsEN 166 / ANSI Z87.1
High Risk (Powder handling, weighing)Chemical Safety GogglesEN 166 / ANSI Z87.1
Hands All Tasks Nitrile or Butyl Rubber GlovesEN 374
Body All Tasks Laboratory CoatN/A
High Risk (Large quantities, potential for splash)PVC ApronN/A
Respiratory When dust is unavoidable / No engineering controls Air-Purifying Respirator (Dust Mask)EN 149 (FFP2) / NIOSH (N95)

Procedural Workflow & Protocols

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end start Start: Prepare to handle Methyl(3R)-3-amino-2,2-dimethylbutanoate HCl assess_dust Will powder be handled (e.g., weighing, transfer)? start->assess_dust ppe_high High-Risk PPE: - Chemical Goggles - Lab Coat + Apron - Nitrile/Butyl Gloves - Use Fume Hood or Respirator (N95/FFP2) assess_dust->ppe_high  Yes ppe_low Standard PPE: - Safety Glasses (Side Shields) - Lab Coat - Nitrile/Butyl Gloves assess_dust->ppe_low No (e.g., handling pre-made solution) proceed Proceed with Task ppe_high->proceed ppe_low->proceed

Caption: PPE Selection workflow based on task-dependent risk.

Step-by-Step Donning and Doffing Protocol

A disciplined approach to putting on and removing PPE is essential to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Removing) Sequence:

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, then using a clean finger to slide under the remaining glove). Dispose of them immediately in a designated waste container.[7]

  • Lab Coat: Unfasten and remove your lab coat by rolling it inside-out to contain any surface contamination. Hang it in its designated area or place it in a laundry receptacle.

  • Eye Protection: Remove goggles or glasses by handling the ear or head straps.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3][4][7]

Spill and Disposal Plan

In Case of a Spill:

  • Evacuate personnel from the immediate area.[7]

  • Wearing your full high-risk PPE (goggles, gloves, lab coat, and respirator), cover the spill with an inert absorbent material.

  • Carefully sweep up the material and place it in a suitable, sealed container for chemical waste disposal.[7]

  • Clean the spill area thoroughly.

Disposal of Contaminated PPE:

  • All disposable PPE, such as gloves and respirators, that has come into contact with the chemical must be disposed of in a designated hazardous waste container.[7] Do not discard it in the regular trash.

  • Follow all local, regional, and national regulations for chemical waste disposal.[3][7]

By adhering to these guidelines, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research. Safety is an active process, not a passive state. Always think through the risks before you begin your work.

References

  • methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride - NextSDS. Vertex AI Search.
  • methyl 3-amino-2,2-dimethylbutanoate hydrochloride — Chemical Substance Inform
  • L-Proline methyl ester hydrochloride - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • 20 Amino Acid Kit - SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet - MedchemExpress.com. MedchemExpress.com.
  • Amino Acid Standard - SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet: Amino acid - Carl ROTH. Carl ROTH.

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